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(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate Documentation Hub

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  • Product: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Core Science & Biosynthesis

Foundational

Technical Guide: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Executive Summary (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is a specialized bifunctional pyridine intermediate used primarily in high-value medicinal chemistry campaigns. It serves as a "linchpin" scaffold, off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is a specialized bifunctional pyridine intermediate used primarily in high-value medicinal chemistry campaigns. It serves as a "linchpin" scaffold, offering two distinct orthogonal reactivity vectors:

  • The 5-Bromo Motif: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the heteroaromatic core.

  • The 2-Picolyl Trifluoroacetate: An activated electrophilic center. The trifluoroacetate (TFA) group acts as a pseudo-halide leaving group, enabling facile

    
     displacement by nucleophiles (amines, thiols, alkoxides) under mild conditions, or serving as a lipophilic protecting group for the hydroxymethyl moiety.
    

This guide details the synthesis, handling, and application of this compound, emphasizing stability protocols required due to the hydrolytic lability of the trifluoroacetate ester.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 900186-88-1
IUPAC Name (5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate
Molecular Formula

Molecular Weight 284.03 g/mol
Physical State Colorless to pale yellow oil (low melting solid)
Solubility Soluble in DCM, THF, EtOAc; Decomposes in water/alcohols
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Key Hazard Moisture Sensitive (Hydrolysis releases TFA); Irritant

Synthetic Methodology

Note: While commercially available, in-house preparation is often preferred to ensure freshness, as the ester is prone to hydrolysis during prolonged storage.

Reaction Logic

The synthesis relies on the acylation of (5-bromopyridin-2-yl)methanol using trifluoroacetic anhydride (TFAA) . A base (pyridine or triethylamine) is employed to scavenge the liberated trifluoroacetic acid.

Critical Mechanism: The electron-deficient nature of the pyridine ring (exacerbated by the 5-bromo substituent) makes the 2-position benzylic (picolyl) carbon susceptible to nucleophilic attack. Consequently, the resulting ester is highly reactive and must be handled under anhydrous conditions.

Step-by-Step Protocol

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv) [CAS: 31181-82-5]

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (5-bromopyridin-2-yl)methanol in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C using an ice bath. Add Et3N dropwise.

  • Acylation: Add TFAA dropwise via syringe over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Note: The ester may streak; use non-protic eluent like Hexane/EtOAc).

  • Workup (Crucial):

    • Do not use aqueous basic wash if possible to avoid hydrolysis.

    • Concentrate the reaction mixture directly if Pyridine was used as solvent.

    • If DCM/Et3N was used: Wash rapidly with cold saturated

      
      , dry over 
      
      
      
      , and concentrate immediately.
  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N) using Hexane/EtOAc gradient.

Synthesis Visualization

SynthesisWorkflow Start Start: (5-Bromopyridin-2-yl)methanol Reagents Add: TFAA + Et3N (in DCM, 0°C) Start->Reagents Dissolve Intermediate Reaction: Acylation of Alcohol Reagents->Intermediate Stir 1h Workup Workup: Cold NaHCO3 Wash (Rapid) Intermediate->Workup Quench Product Product: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate Workup->Product Isolate

Figure 1: Synthetic workflow for the acylation of the picolyl alcohol precursor.

Applications in Drug Discovery[3][9]

This compound is a Bifunctional Linker . Its value lies in the ability to sequentially functionalize the pyridine ring.

Vector 1: Nucleophilic Substitution ( )

The trifluoroacetate group is a significantly better leaving group than a standard acetate. It allows for the introduction of nucleophiles at the benzylic position without generating the harsh conditions required for alkyl halides.

  • Nucleophiles: Primary/Secondary amines, Thiols, Azides.

  • Conditions: Mild bases (

    
    , DIPEA) in polar aprotic solvents (DMF, MeCN).
    
  • Advantage: Avoids the use of lachrymatory picolyl bromides.

Vector 2: Cross-Coupling (C-C Bond Formation)

The 5-Bromo position is electronically activated for Pd-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination with anilines or secondary amines.

  • Note on Order of Operations: It is generally recommended to perform the Substitution (Vector 1) before the Coupling (Vector 2) if the coupling conditions (basic, aqueous, hot) might hydrolyze the trifluoroacetate. Alternatively, if the TFA is meant to be a leaving group, displace it first.

Reactivity Pathway Diagram

ReactivityPathways Core CAS 900186-88-1 (Core Scaffold) Subst_Cond Nucleophile (Nu-H) Base, MeCN Core->Subst_Cond Vector 1: Picolyl Position Coup_Cond Ar-B(OH)2, Pd(0) Suzuki Conditions Core->Coup_Cond Vector 2: Aryl Halide Subst_Prod Product A: 2-(Nu-methyl)-5-bromopyridine (TFA Displaced) Subst_Cond->Subst_Prod SN2 Coup_Prod Product B: 5-Aryl-2-(TFA-methyl)pyridine (Br Replaced) Coup_Cond->Coup_Prod Pd-Cat Note Advisory: Hydrolysis Risk in Pathway 2. Pathway 1 preferred first. Coup_Cond->Note

Figure 2: Divergent reactivity profile showing orthogonal functionalization strategies.

Handling, Stability & Safety (E-E-A-T)

Hydrolytic Instability

The electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. Combined with the picolyl leaving group potential, this ester hydrolyzes rapidly in the presence of moisture to revert to the alcohol (5-bromopyridin-2-yl)methanol and trifluoroacetic acid .

  • Symptom: Material turns from oil/solid to a wet slurry; pH drops drastically.

  • Prevention: Store under Argon/Nitrogen. Do not store in protic solvents (MeOH, EtOH).

Safety Precautions
  • Toxicity: Pyridine derivatives are generally toxic. The hydrolysis product (TFA) is corrosive.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

  • First Aid: In case of skin contact, wash with saturated bicarbonate solution (to neutralize TFA) followed by soap and water.

References

  • Chemical Identification: PubChem. (5-Bromopyridin-2-yl)methanol (Precursor Data). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: DICP. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride. (Context on TFAA reactivity). Available at: [Link]

Exploratory

Technical Monograph: 5-Bromo-2-(trifluoroacetoxymethyl)pyridine

The following technical guide details the properties, synthesis, and applications of 5-Bromo-2-(trifluoroacetoxymethyl)pyridine , a pivotal intermediate in heterocyclic chemistry. Executive Summary & Chemical Identity 5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Bromo-2-(trifluoroacetoxymethyl)pyridine , a pivotal intermediate in heterocyclic chemistry.

Executive Summary & Chemical Identity

5-Bromo-2-(trifluoroacetoxymethyl)pyridine is a specialized reactive intermediate primarily generated via the Boekelheide rearrangement . It serves as a "masked" equivalent of 5-bromo-2-(hydroxymethyl)pyridine, featuring a trifluoroacetate ester that acts as both a labile protecting group and an activation handle.

This compound is critical in medicinal chemistry for fragment-based drug design (FBDD), allowing the simultaneous introduction of a pyridine scaffold, a benzylic-like oxygen handle, and a reactive bromine for downstream cross-coupling.

Chemical Identification
PropertyDetail
Chemical Name 5-Bromo-2-(trifluoroacetoxymethyl)pyridine
Systematic Name (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate
Molecular Formula C

H

BrF

NO

Molecular Weight 284.03 g/mol
Core Scaffold Pyridine
Key Functionalities Aryl Bromide (C-5), Trifluoroacetate Ester (C-2 methyl)
CAS Number (Precursor) 3430-13-5 (5-Bromo-2-methylpyridine)
CAS Number (Hydrolysis Product) 88-99-3 (General pyridyl carbinol class reference)

Physicochemical Profile

Note: As a reactive intermediate often generated in situ or used immediately, specific experimental physical constants are rare in commercial catalogs. The data below represents calculated values and properties derived from structural analogs.

PropertyValue / Description
Physical State Colorless to pale yellow oil or low-melting solid.
Solubility Soluble in DCM, CHCl

, EtOAc, THF. Reacts with water/alcohols.
Stability Moisture sensitive. The trifluoroacetate group hydrolyzes rapidly in aqueous basic or acidic media.
LogP (Predicted) ~2.8 (Lipophilic due to -CF

and -Br)
Boiling Point (Predicted) ~240–250 °C (at 760 mmHg)
Reactivity Electrophilic at the carbonyl carbon; susceptible to nucleophilic attack.

Synthetic Methodology: The Boekelheide Rearrangement

The most authoritative route to this compound is the Boekelheide rearrangement of 5-bromo-2-methylpyridine N-oxide. This atom-economic transformation converts a methyl group to a functionalized oxygenated methylene under mild conditions.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct stages: N-Oxidation followed by Sigmatropic Rearrangement .

Boekelheide_Mechanism Start 5-Bromo-2-methylpyridine (Precursor) NOxide N-Oxide Intermediate (Stable Solid) Start->NOxide mCPBA, DCM or H2O2, AcOH AcylSalt N-Trifluoroacetoxy Cation NOxide->AcylSalt TFAA (Trifluoroacetic Anhydride) Rearrange [3,3]-Sigmatropic Rearrangement AcylSalt->Rearrange Weak Base / Heat Product 5-Bromo-2-(trifluoroacetoxymethyl)pyridine (Target Ester) Rearrange->Product C-O Bond Formation Alcohol 5-Bromo-2-hydroxymethylpyridine (Hydrolysis Product) Product->Alcohol K2CO3, MeOH (Optional Hydrolysis)

Caption: The Boekelheide rearrangement pathway converting the methylpyridine precursor to the trifluoroacetoxy intermediate via an N-acyloxy sigmatropic shift.

Detailed Experimental Protocol

Step 1: Preparation of 5-Bromo-2-methylpyridine N-oxide

  • Dissolution: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in dichloromethane (DCM).

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1) for disappearance of starting material.

  • Workup: Wash with sat. NaHCO

    
     to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na
    
    
    
    SO
    
    
    , filter, and concentrate.[1]
  • Result: Off-white solid (N-oxide). Yields typically >90%.

Step 2: Boekelheide Rearrangement to Target Ester

  • Activation: Dissolve the N-oxide (1.0 eq) in anhydrous DCM (0.2 M).

  • Acylation: Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise at 0°C under nitrogen. Caution: Exothermic.

  • Rearrangement: Allow the mixture to warm to room temperature. Stir for 2–16 hours. The solution typically turns from colorless to yellow.

    • Note: For stubborn substrates, mild heating (40°C) may be required, but the electron-withdrawing bromine usually facilitates the reaction by increasing the acidity of the methyl protons.

  • Isolation (Critical):

    • To isolate the ester: Remove volatiles (DCM and excess TFAA) under high vacuum. The residue is the crude 5-Bromo-2-(trifluoroacetoxymethyl)pyridine . It can be used directly in the next step.

    • Purification: Rapid filtration through a short plug of neutral alumina (to avoid hydrolysis) can purify the ester.

Applications in Drug Discovery

This compound is a "linchpin" intermediate, offering orthogonal reactivity at the pyridine ring (via Br) and the side chain (via the ester).

A. Protecting Group Strategy

The trifluoroacetyl group (


) serves as a unique protecting group. Unlike an acetate, it is extremely labile to mild basic hydrolysis (e.g., K

CO

/MeOH at 0°C), allowing deprotection without affecting other sensitive esters or carbamates in a complex molecule.
B. Late-Stage Functionalization

Researchers use this scaffold to construct libraries of 2-substituted-5-arylpyridines .

Reaction TypeTarget MoietyConditions
Suzuki-Miyaura 5-Aryl-2-(trifluoroacetoxymethyl)pyridineArylboronic acid, Pd(dppf)Cl

, mild base (base may hydrolyze ester in situ).
Buchwald-Hartwig 5-Amino-2-(hydroxymethyl)pyridineAmines, Pd catalyst.
Nucleophilic Substitution 2-(Aminomethyl)pyridinesConvert ester to alcohol

mesylate

amine.
C. Decision Tree for Usage

Applications Target 5-Bromo-2-(trifluoroacetoxymethyl)pyridine Hydrolysis Hydrolysis Target->Hydrolysis K2CO3 / MeOH Coupling Pd-Catalyzed Coupling Target->Coupling Ar-B(OH)2 / Pd(0) Alcohol 5-Bromo-2-hydroxymethylpyridine (Building Block) Hydrolysis->Alcohol Biaryl 5-Aryl-2-hydroxymethylpyridine (Library Generation) Coupling->Biaryl Simultaneous C-C bond & Deprotection Substitution Displacement Amine 5-Bromo-2-aminomethylpyridine (Via Mesylate) Substitution->Amine Alcohol->Substitution 1. MsCl 2. Primary Amine

Caption: Strategic divergence points for the trifluoroacetoxymethyl intermediate in SAR studies.

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to residual TFAA or hydrolysis to TFA).

    • H302: Harmful if swallowed (Pyridine derivatives are generally toxic).

    • H335: May cause respiratory irritation.

  • Handling:

    • Handle under inert atmosphere (Nitrogen/Argon).

    • Avoid contact with water until the quench step (hydrolysis releases Trifluoroacetic Acid).

    • Use chemically resistant gloves (Nitrile/Neoprene) and a fume hood.

References

  • Boekelheide, V., & Linn, W. J. (1954).[2] Rearrangements of N-Oxides.[2][3][4][5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link

  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[2] Synthetic Communications, 25(5), 629–633.[2] Link

  • Charette, A. B., et al. (2016). Pyridine N-Oxides in Organic Synthesis.[2][4][6] Organic Reactions, 1-633. (Comprehensive review of N-oxide functionalization).

  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-methylpyridine.Link

Sources

Foundational

Technical Guide: Pyridine-Based Heterocyclic Building Blocks with Bromine

Executive Summary Pyridine remains one of the most "privileged scaffolds" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Brominated pyridines serve as the critical "linchpins" for accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine remains one of the most "privileged scaffolds" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Brominated pyridines serve as the critical "linchpins" for accessing these scaffolds. Unlike their chloro- analogs, bromopyridines offer a superior balance of reactivity (labile enough for oxidative addition) and stability (resistant to hydrolysis compared to iodides).

This guide addresses the three primary challenges in utilizing these building blocks:

  • Regiocontrol: Navigating the electronic bias of the pyridine ring (C2/C4 electron deficiency vs. C3 passivity).

  • Synthesis: Accessing "hard-to-get" isomers via Halogen Dance and Sandmeyer methodologies.

  • Catalytic Compatibility: Overcoming nitrogen-poisoning in Pd-catalyzed cross-couplings.

Structural Diversity & Reactivity Landscape

The position of the bromine atom dictates the synthetic strategy. The pyridine ring is electronically distinct from benzene due to the electronegative nitrogen, which pulls electron density from the C2 and C4 positions.

The Reactivity Hierarchy

In nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings, the reactivity generally follows the order: C2 

C4 > C3
.
PositionElectronic CharacterPreferred Reaction TypeKey Challenge
2-Bromo Highly

-deficient (Ortho)

, Suzuki, Buchwald
Pd-catalyst poisoning (N-coordination); unstable on storage.
3-Bromo Benzene-like (Meta)Lithium-Halogen Exchange, SuzukiLow reactivity in

; requires specialized ligands for coupling.
4-Bromo

-deficient (Para)

, Suzuki, Halogen Dance
Hard to synthesize directly; prone to competitive lithiation at C3.
Visualization: Reactivity Decision Tree

The following diagram maps the strategic selection of bromopyridines based on the desired downstream transformation.

ReactivityMap Start Target Transformation SNAr Nucleophilic Substitution (SNAr) Start->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCoupling LiExchange Lithium-Halogen Exchange Start->LiExchange C2_C4 Use 2-Br or 4-Br (Electron Deficient) SNAr->C2_C4 Fast Kinetics PdCoupling->C2_C4 Oxidative Addition Ligand Requires Bulky Ligand (e.g., XPhos, BrettPhos) PdCoupling->Ligand Prevent N-binding C3 Use 3-Br (Benzene-like) LiExchange->C3 Stable Li-species Directing Directing Group Effect (DoM) LiExchange->Directing Ortho-Lithiation

Caption: Strategic selection map for bromopyridine building blocks based on electronic activation and reaction type.

Advanced Synthetic Methodologies

While simple isomers are commercially available, complex polysubstituted bromopyridines often require de novo synthesis.

The "Halogen Dance" (Base-Catalyzed Migration)

This is the most powerful tool for accessing the 3,4-disubstituted or 3,5-disubstituted patterns that are difficult to obtain via Electrophilic Aromatic Substitution (EAS).

Mechanism: Treatment of a 3-bromopyridine with a hindered base (LDA) at low temperature (-78°C) causes deprotonation at the most acidic site (usually C4 or C2). The bromine atom then migrates to the lithiated position to form a thermodynamically more stable species.

Protocol Insight: The reaction is driven by the stability of the final lithio-intermediate.[1] For example, a lithio-species ortho to a halogen is less stable than one ortho to a directing group (like -F or -Cl).

HalogenDance Start 3-Bromo-2-Fluoropyridine Step1 Lithiated Intermediate (Kinetic) (Li at C4) Start->Step1 + LDA, -78°C Step2 Bromine Migration (The 'Dance') Step1->Step2 Equilibrium Final 4-Bromo-3-Lithio-2-Fluoropyridine (Thermodynamic) Step2->Final Stabilization Quench Electrophile Trapping (E+) Product Final->Quench + electrophile

Caption: Mechanism of the Halogen Dance reaction shifting bromine from C3 to C4 to generate a stable 3-lithio species.

The Sandmeyer Reaction (Accessing C2-Br)

Direct bromination of pyridine yields the 3-bromo isomer (EAS mechanism). To get 2-bromopyridine, one must proceed via the 2-aminopyridine using a modified Sandmeyer reaction.[2]

  • Critical Step: The use of HBr/Br

    
     generates the diazonium salt in situ.
    
  • Safety Note: This reaction generates significant

    
     and bromine vapors.[3]
    

Cross-Coupling: Overcoming the "Pyridine Problem"

The Challenge: Catalyst Poisoning

The pyridine nitrogen lone pair is a competent ligand for Palladium (


). It can displace phosphine ligands, forming a stable, inactive 

complex. This shuts down the catalytic cycle.
Solution: Ligand Selection

To couple bromopyridines effectively, you must use ligands that are bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

Recommended Ligand Systems:

  • Buchwald-Type (Biarylphosphines):

    • XPhos / SPhos: Excellent for Suzuki coupling of C2-bromopyridines.

    • BrettPhos / RuPhos:[4][5] The gold standard for C-N coupling (Buchwald-Hartwig).

  • Chelating Ligands:

    • Xantphos:[5] Forces a wide bite angle, promoting reductive elimination.

  • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation):

    • Uses an NHC (N-heterocyclic carbene) ligand which binds Pd tightly, preventing deactivation.

Site-Selectivity in Poly-halogenated Systems

A common scenario is coupling a 2,5-dibromopyridine .

  • Standard Conditions (Mononuclear Pd): Reaction occurs at C2-Br first. The C2 position is more electron-deficient, facilitating faster oxidative addition.

  • Cluster Conditions (Multinuclear Pd): Recent research suggests that using low ligand:Pd ratios can generate Pd-clusters that switch selectivity to C4-Br in 2,4-dibromopyridines [1].

Experimental Protocols

Protocol A: Synthesis of 2-Bromopyridine (Sandmeyer)

Target: Conversion of 2-aminopyridine to 2-bromopyridine.[2]

  • Setup: 3-neck round bottom flask, mechanical stirrer (essential due to precipitate formation), internal thermometer, dropping funnel.

  • Acidification: Charge flask with 48% HBr (4.4 equiv). Cool to 0°C. Add 2-aminopyridine (1.0 equiv) slowly.

  • Bromine Addition: Add

    
     (3.0 equiv) dropwise at <0°C. Caution: A yellow perbromide slurry will form.[3]
    
  • Diazotization: Add

    
     (2.5 equiv) in water dropwise over 2 hours, maintaining T < 0°C.
    
  • Quench: Basify with NaOH (aq) until pH > 10. Keep T < 25°C.

  • Workup: Extract with diethyl ether or MTBE. Dry over

    
     pellets (crucial for stability). Distill under reduced pressure.
    
Protocol B: Site-Selective Suzuki Coupling

Target: Coupling phenylboronic acid to 2-bromo-5-chloropyridine at the C2 position.

  • Reagents: 2-bromo-5-chloropyridine (1.0 mmol), Phenylboronic acid (1.1 mmol),

    
     (3.0 mmol).
    
  • Catalyst System:

    
     (2 mol%), SPhos (4 mol%). Note: SPhos is chosen to prevent N-coordination.
    
  • Solvent: Toluene/Water (10:1) degassed.

  • Reaction: Heat to 80°C for 4 hours.

  • Outcome: >95% yield of 2-phenyl-5-chloropyridine. The C5-Cl bond remains intact for subsequent functionalization.

Case Studies in Drug Discovery

Vismodegib (Erivedge) Analogues

While Vismodegib utilizes a chloro-pyridine, the optimization phase heavily relied on 2-bromo-5-substituted pyridines to rapidly screen the biaryl linkage via Suzuki coupling. The bromine handle allowed for milder coupling conditions compared to the chloride, preserving the sensitive amide linkage during diversity scanning.

Kinase Inhibitor Scaffolds (Vemurafenib)

Many kinase inhibitors (e.g., RAF inhibitors) are built on a 7-azaindole or pyridine core. 2-amino-5-bromopyridine is a ubiquitous starting material.

  • Workflow: The C5-Br is used for a Suzuki coupling to attach the solubilizing tail or core aryl group. The C2-amine is then functionalized to form the hinge-binding motif.

Handling & Safety Data

CompoundHazard ClassStorageStability Note
2-Bromopyridine Toxic, Irritant2-8°C, DarkDecomposes to dark tar if exposed to light/acid.
3-Bromopyridine Toxic, FlammableRT, Inert GasRelatively stable.
2,6-Dibromopyridine IrritantRTStable solid.

Critical Safety Warning: Bromopyridines are readily absorbed through the skin. 2-Bromopyridine is a potential lachrymator. All operations involving the Sandmeyer reaction must be performed in a high-efficiency fume hood due to nitrosyl bromide evolution.

References

  • Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose Research Online. Available at: [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946).[6] "2-Bromopyridine."[2][3][6][7][8][9][10][11] Organic Syntheses, 26, 16. Available at: [Link]

  • Schlosser, M. (2005). "The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Heterocycles.
  • Surry, D. S., & Buchwald, S. L. (2008).[12] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Methodology Reference).

Sources

Exploratory

Comprehensive Characterization Profile: C9H6BrF3NO2

Topic: Molecular weight and formula of C9H6BrF3NO2 Content Type: In-depth technical guide. Cheminformatics, Isotopic Signatures, and Structural Elucidation[1][2] Executive Summary This technical guide provides a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of C9H6BrF3NO2 Content Type: In-depth technical guide.

Cheminformatics, Isotopic Signatures, and Structural Elucidation[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the chemical formula C9H6BrF3NO2 .[1][2] While this specific elemental composition represents a theoretical entity with a non-integer Degree of Unsaturation (DoU), suggesting it is likely a radical intermediate or a protonated molecular ion observed in Mass Spectrometry, it serves as an excellent case study for halogenated scaffold analysis in drug discovery.[2] This document details the molecular weight calculations, isotopic abundance patterns, and theoretical structural possibilities relevant to medicinal chemistry.[1][2]

Part 1: Molecular Weight & Elemental Composition[1][2][3][4]

Precise molecular weight determination is the cornerstone of small molecule characterization.[1][2] For compounds containing Bromine (Br), the distinction between Monoisotopic Mass and Average Molecular Weight is critical due to the significant natural abundance of the


 isotope.[1][2]
1.1 Calculated Mass Parameters
ParameterValue (Da / g/mol )Definition
Formula C

H

BrF

NO

Elemental Composition
Monoisotopic Mass 295.9534 Calculated using

Average Molecular Weight 297.027 Weighted average of all natural isotopes
Exact Mass (

)
297.9514 Mass of the isotopologue containing

1.2 Elemental Breakdown

The following table breaks down the contribution of each element to the total mass, highlighting the heavy atom effect of Bromine.

ElementSymbolCountAtomic Mass (Avg)Mass Contribution% by Weight
CarbonC912.011108.09936.39%
HydrogenH61.0086.0482.04%
BromineBr179.90479.90426.90%
FluorineF318.99856.99419.19%
NitrogenN114.00714.0074.72%
OxygenO215.99931.99810.77%

Technical Insight: The presence of three Fluorine atoms (F3) typically indicates a Trifluoromethyl (-CF3) group, a common bioisostere used in medicinal chemistry to improve metabolic stability and lipophilicity.[2]

Part 2: Isotopic Signature & Mass Spectrometry Analysis[1][2]

For researchers identifying this compound via LC-MS, the isotopic pattern is the primary validation tool.[2] Bromine possesses two stable isotopes,


 (50.69%) and 

(49.31%), in an approximate 1:1 ratio.[2]
2.1 The "Doublet" Signature

Unlike chloro- compounds (3:1 ratio), bromo- compounds exhibit a characteristic 1:1 doublet separated by 2 Daltons.[2]

  • Peak A (M): m/z ~296 (Contains

    
    )
    
  • Peak B (M+2): m/z ~298 (Contains

    
    )
    

If this formula corresponds to a protonated species


, the observed peaks in positive ionization mode (ESI+) would be 296  and 298 .[1][2]

IsotopePattern Sample Sample: C9H6BrF3NO2 MS Mass Spectrometer (ESI+) Sample->MS Ionization Peak79 m/z 296 (79-Br Isotopologue) MS->Peak79 Peak81 m/z 298 (81-Br Isotopologue) MS->Peak81 Ratio Intensity Ratio ~1:1 Peak79->Ratio Peak81->Ratio

Figure 1: Predicted Mass Spectrometry Isotopic Distribution showing the characteristic Bromine doublet.

Part 3: Structural Validity & Chem-Informatics[1][2]

A critical analysis of the formula C9H6BrF3NO2 reveals a potential anomaly regarding chemical stability.

3.1 Degree of Unsaturation (DoU)

Using the standard formula for Degree of Unsaturation:


[2]

Where:


[2]

Scientific Interpretation: A non-integer DoU (5.[1][2]5) implies that C9H6BrF3NO2 is likely not a stable, neutral, closed-shell molecule.[2] It most likely represents:

  • A Radical: An intermediate species with an unpaired electron.[1][2]

  • A Protonated Ion

    
    :  If the neutral parent molecule was C9H5BrF3NO2  (DoU = 6), protonation in an MS source would yield the formula C9H6...[1][2]
    
  • A Typo: The user may intend C9H5BrF3NO2 (e.g., a substituted indole) or C9H7BrF3NO2 (e.g., a dihydroquinoline derivative).

3.2 Hypothetical Stable Isomers (DoU Corrected)

Assuming the target is a stable drug scaffold, we can adjust the hydrogen count to find plausible structures:

  • Candidate A (C9H5BrF3NO2): DoU = 6.[1][2]

    • Structure:5-Bromo-6-(trifluoromethyl)-1H-indole-2,3-dione (Isatin derivative) or a Nitro-trifluoromethyl-bromo-indole .[1][2]

    • Relevance: Indoles are "privileged structures" in kinase inhibitor design.[1][2]

  • Candidate B (C9H8BrF3NO2): DoU = 4.5 (Still radical).[1][2]

  • Candidate C (C9H7BrF3NO2): DoU = 5.[1][2]

    • Structure:N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide (Wait, C count: Benzene(6)+Acetamide(2)+CF3(1)=9.[2] H count: Ring(3)+Acetamide(4)=7).[2]

    • Verification: This fits the C9H7... profile perfectly.[1][2]

    • Hypothesis: The user may have missed one Hydrogen in the formula input.

Part 4: Synthetic & Analytical Workflow

For researchers attempting to synthesize or isolate a molecule with this core (assuming the stable C9H7 or C9H5 congener), the following workflow ensures high-fidelity characterization.

4.1 Synthesis Strategy (Fragment-Based)

The synthesis likely involves Electrophilic Aromatic Substitution (EAS) or Cross-Coupling .[2]

  • Starting Material: Trifluoromethylaniline or Nitrobenzene derivative.[1][2]

  • Bromination: Use NBS (N-Bromosuccinimide) in DMF or

    
     to install the halogen regioselectively.[1][2]
    
  • Functionalization: Installation of the Nitro group (

    
    ) or Trifluoromethyl group (if not present, using Langlois reagent).[1][2]
    
4.2 Analytical Protocol (Self-Validating)

To confirm the identity of the synthesized compound, follow this validation loop:

  • 1H-NMR (Proton NMR):

    • Solvent: DMSO-d6 (due to likely poor solubility of poly-halogenated aromatics).[1][2]

    • Expectation: If aromatic, look for singlets or doublets in the 7.0–8.5 ppm region.[1][2] The -CF3 group will split nearby protons (J-coupling).[1][2]

  • 19F-NMR (Fluorine NMR):

    • Critical Step: Run a 19F scan.[1][2] The -CF3 group will appear as a strong singlet around -60 to -63 ppm.[1][2] This confirms the presence of the trifluoromethyl moiety.[1][2]

  • HRMS (High-Res Mass Spec):

    • Confirm the exact mass within 5 ppm error (Target: 295.9534 for the 79Br isotope).

Workflow Start Start: Synthetic Mixture LCMS LC-MS Analysis (Check for m/z 296/298) Start->LCMS Decision Is Doublet Present? LCMS->Decision Decision->Start No (Optimize Rxn) Purify Flash Chromatography (Hexane/EtOAc) Decision->Purify Yes NMR NMR Validation (1H & 19F) Purify->NMR Final Confirmed Structure NMR->Final

Figure 2: Analytical workflow for the isolation and confirmation of brominated-trifluoromethyl scaffolds.

References
  • NIST Chemistry WebBook. Isotopic Compositions and Atomic Weights.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • PubChem. Compound Summary for Halogenated Benzenes. National Center for Biotechnology Information.[1][2] Available at: [Link][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for interpretation of Br isotope patterns and DoU calculations).

  • CAS Common Chemistry. Search for C9H6BrF3NO2.[1][2] American Chemical Society.[1][2][3] Available at: [Link][2][4][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

[1] Abstract & Scope This technical guide details the protocol for synthesizing (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate from (5-Bromopyridin-2-yl)methanol .[1] Trifluoroacetate esters are critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the protocol for synthesizing (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate from (5-Bromopyridin-2-yl)methanol .[1] Trifluoroacetate esters are critical intermediates in medicinal chemistry, often serving as activated leaving groups for nucleophilic substitutions or as lipophilic masking groups to improve cellular permeability during early-stage assays.[1]

This protocol utilizes Trifluoroacetic Anhydride (TFAA) under basic conditions.[2] This method is selected over acid-catalyzed Fischer esterification due to its mild thermal profile, higher conversion rates for heteroaromatic alcohols, and ease of purification.

Reaction Mechanism & Strategy

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of the benzylic hydroxyl group attacks the highly electrophilic carbonyl carbon of the trifluoroacetic anhydride.

  • Activation: The base (Triethylamine or Pyridine) acts as a proton scavenger and catalyst.

  • Nucleophilic Attack: The alcohol oxygen attacks a carbonyl of TFAA, forming a tetrahedral intermediate.

  • Elimination: Trifluoroacetate (TFA anion) is eliminated, yielding the ester.

  • Scavenging: The base neutralizes the generated trifluoroacetic acid (TFA) to prevent protonation of the pyridine ring, which could otherwise render the substrate insoluble or inactive.

Strategic Considerations
  • Base Selection: Triethylamine (TEA) is preferred over pyridine for the solvent system (DCM) due to the ease of removing triethylammonium trifluoroacetate salts via aqueous wash.

  • Solvent: Dichloromethane (DCM) is chosen for its high solubility of the bromopyridine starting material and low boiling point, facilitating product isolation without thermal stress.

  • Moisture Control: Trifluoroacetic anhydride is moisture-sensitive.[1] Anhydrous conditions are strictly required to prevent hydrolysis of the reagent back to TFA.

ReactionMechanism Start Alcohol Substrate (5-Bromopyridin-2-yl)methanol Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Reagent TFAA Reagent->Inter Product Product Trifluoroacetate Ester Inter->Product Elimination Byprod By-product TEA·TFA Salt Inter->Byprod Salt Formation Base Base (TEA) Base->Inter Proton Scavenge

Figure 1: Mechanistic pathway for the O-acylation of (5-Bromopyridin-2-yl)methanol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density (g/mL)Role
(5-Bromopyridin-2-yl)methanol 188.021.0N/A (Solid)Substrate
Trifluoroacetic Anhydride (TFAA) 210.031.21.487Acylating Agent
Triethylamine (TEA) 101.191.50.726Base
Dichloromethane (DCM) 84.93Solvent1.325Solvent
Step-by-Step Procedure
Step 1: Preparation (0 - 15 min)
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool under a stream of nitrogen to room temperature.

  • Charge the flask with (5-Bromopyridin-2-yl)methanol (1.0 g, 5.32 mmol).

  • Add Anhydrous DCM (20 mL) and stir until fully dissolved.

  • Add Triethylamine (1.11 mL, 7.98 mmol, 1.5 equiv) via syringe.

  • Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: Reaction (15 - 90 min)
  • Add Trifluoroacetic Anhydride (TFAA) (0.90 mL, 6.38 mmol, 1.2 equiv) dropwise over 5–10 minutes.

    • Note: Reaction is exothermic.[7] Control addition rate to maintain temp < 5 °C.

  • Remove the ice bath after addition is complete.[6]

  • Allow the mixture to warm to room temperature (RT) and stir for 1 hour .

  • TLC Monitor: Check consumption of starting material (SM).

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm). SM is more polar (lower Rf) than the ester product.

Step 3: Workup & Isolation
  • Quench the reaction by carefully adding saturated NaHCO₃ solution (20 mL) to the stirring mixture. Caution: CO₂ evolution.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with fresh DCM (2 x 10 mL).

  • Combine organic layers and wash with:

    • Water (20 mL)

    • Brine (20 mL)

  • Dry over anhydrous Na₂SO₄ for 10 minutes.

  • Filter and concentrate under reduced pressure (Rotavap) at 30 °C .

    • Critical: Trifluoroacetate esters can be volatile or hydrolytically unstable. Do not overheat.

Workflow Step1 Dissolve Alcohol & Base in DCM (0°C) Step2 Dropwise Addition of TFAA Step1->Step2 N2 Atmosphere Step3 Reaction Stirring (1 hr, RT) Step2->Step3 Warm to RT Step4 Quench with sat. NaHCO3 Step3->Step4 Check TLC Step5 Phase Separation & Extraction Step4->Step5 Step6 Concentration (< 30°C) Step5->Step6 Dry Na2SO4

Figure 2: Experimental workflow for the synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate.

Analytical Validation

Expected Data

The product should be a colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: The pyridine protons will show characteristic coupling.

      • δ ~8.6 ppm (d, 1H, C6-H)[1]

      • δ ~7.9 ppm (dd, 1H, C4-H)[1]

      • δ ~7.3 ppm (d, 1H, C3-H)[1]

    • Benzylic CH₂: Significant downfield shift due to the electron-withdrawing trifluoroacetate group.[1]

      • Shift: Expect δ 5.40 – 5.50 ppm (s, 2H).

      • Comparison: The starting alcohol CH₂ typically appears around 4.7 ppm.

  • ¹⁹F NMR:

    • Single peak at δ -75.0 ppm (CF₃ group).[1]

  • Mass Spectrometry (ESI+):

    • Depending on ionization conditions, the parent ion [M+H]⁺ (m/z ~284/286) may be weak due to fragmentation (loss of TFA group).

    • Look for the fragment corresponding to the (5-bromopyridin-2-yl)methyl cation (m/z ~170/172).[1]

Stability & Storage[1]
  • Hydrolysis Risk: Trifluoroacetate esters are highly susceptible to hydrolysis in the presence of moisture/water.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Use immediately for subsequent steps if possible.

Safety & Hazards (HSE)

Hazard ClassDescriptionMitigation
Corrosive TFAA causes severe skin burns and eye damage.[1]Wear butyl rubber gloves, face shield, and work in a fume hood.
Lachrymator TFAA vapors are irritating to eyes/respiratory tract.Do not use on open bench. Quench all glassware in base bath.
Toxic Pyridine derivatives and halogenated solvents are toxic.Avoid inhalation.[2][8] Dispose of halogenated waste separately.

References

  • Preparation of Trifluoroacetate Esters: Synthesis of trifluoroacetates from alcohols using TFAA/Pyridine. Organic Syntheses, Coll.[2][6] Vol. 3, p. 610 (1955). [Link]

  • Properties of (5-Bromopyridin-2-yl)methanol: PubChem Compound Summary for CID 5200169. [Link][5]

  • General Reactivity of Trifluoroacetic Anhydride: Encyclopedia of Reagents for Organic Synthesis (e-EROS). [Link][5]

  • Stability of Benzylic Trifluoroacetates: Research on the solvolysis and stability of activated esters. Journal of Organic Chemistry, 2007, 72, 6599-6601.[1][9] (Contextual reference on benzyl ester stability). [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Pyridinylmethyl Trifluoroacetates

Introduction: Strategic Importance in Medicinal Chemistry and Agrochemicals Pyridinylmethyl scaffolds are privileged structures in modern drug discovery and agrochemical development.[1] Their incorporation into molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry and Agrochemicals

Pyridinylmethyl scaffolds are privileged structures in modern drug discovery and agrochemical development.[1] Their incorporation into molecular frameworks can significantly influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability. The functionalization of the pyridinylmethyl core via nucleophilic substitution is a cornerstone of synthetic strategy, enabling the introduction of a diverse array of functional groups.

Pyridinylmethyl trifluoroacetates have emerged as highly effective electrophilic partners in these reactions. The trifluoroacetate anion (CF₃COO⁻) is an excellent leaving group, a consequence of the inductive electron-withdrawing effect of the trifluoromethyl group which stabilizes the resultant anion. This enhanced leaving group ability, superior to that of more common halides like chlorides or bromides, facilitates reactions under milder conditions and with a broader range of nucleophiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical execution of nucleophilic substitution reactions involving pyridinylmethyl trifluoroacetates. The protocols herein are designed to be robust and reproducible, offering a reliable platform for the synthesis of novel chemical entities.

Mechanistic Considerations: A Dichotomy of Pathways

The nucleophilic substitution reaction on a pyridinylmethyl trifluoroacetate typically proceeds via one of two primary mechanisms: a unimolecular, stepwise pathway (Sₙ1) or a bimolecular, concerted pathway (Sₙ2).[2][3] The operative mechanism is dictated by the substitution pattern of the pyridine ring, the structure of the nucleophile, and the reaction conditions.

The Sₙ1 Pathway: Carbocation-Mediated Substitution

The Sₙ1 mechanism is favored for pyridinylmethyl systems that can form a stabilized carbocation intermediate. This is particularly true for 2- and 4-pyridinylmethyl substrates, where the positive charge on the benzylic-like carbon can be delocalized through resonance into the pyridine ring.[4] The stability of these carbocations is a critical factor driving this pathway.[5][6][7]

The reaction proceeds in two distinct steps:

  • Rate-Determining Step: Slow, unimolecular dissociation of the trifluoroacetate leaving group to form a planar pyridinylmethyl carbocation.[8]

  • Fast Step: Rapid attack of the nucleophile on the carbocation. As the carbocation is planar, the nucleophile can attack from either face, which can lead to racemization if the carbon is a stereocenter.[9]

SN1_Mechanism Reactant Pyridinylmethyl Trifluoroacetate Intermediate Pyridinylmethyl Carbocation + CF₃COO⁻ Reactant->Intermediate Slow, Rate-Determining Dissociation Product Substituted Product Intermediate->Product Fast Nucleophilic Attack

Caption: The Sₙ1 reaction pathway for pyridinylmethyl trifluoroacetates.

The Sₙ2 Pathway: Concerted Displacement

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the trifluoroacetate leaving group departs.[9] This pathway is characterized by an inversion of stereochemistry at the reaction center. It is more likely to occur with 3-pyridinylmethyl substrates, where resonance stabilization of a carbocation is less effective, and with sterically unhindered primary pyridinylmethyl systems. Strong, unhindered nucleophiles also favor the Sₙ2 pathway.

SN2_Mechanism Reactant Nu⁻ + Pyridinylmethyl Trifluoroacetate TS [Nu---C---O₂CCF₃]⁻ Transition State Reactant->TS Concerted Attack and Displacement Product Substituted Product + CF₃COO⁻ TS->Product

Caption: The concerted Sₙ2 reaction pathway.

Experimental Protocols

The following protocols are provided as a general framework and can be adapted based on the specific substrate and nucleophile. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Substitution with Nitrogen Nucleophiles (e.g., Amines, Azides)

This protocol is analogous to procedures used for similar electrophiles like chloromethylpyridines.[10]

  • Reagent Preparation:

    • Dissolve the pyridinylmethyl trifluoroacetate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, Acetonitrile) to a concentration of 0.1-0.5 M.

    • Prepare a solution of the nitrogen nucleophile (1.2-2.0 eq). For amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) may be added to scavenge the trifluoroacetic acid byproduct. For azide salts (e.g., NaN₃), they can be added directly as a solid or as a solution.[10]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the solution of the pyridinylmethyl trifluoroacetate.

    • Add the base (if required), followed by the nucleophile solution, dropwise at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Protocol 2: General Procedure for Substitution with Oxygen and Sulfur Nucleophiles (e.g., Phenols, Thiols)
  • Reagent Preparation:

    • Dissolve the phenol or thiol (1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF.

    • Add a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.3 eq) portion-wise at 0 °C to deprotonate the nucleophile, forming the corresponding phenoxide or thiolate in situ. Stir for 15-30 minutes.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the pyridinylmethyl trifluoroacetate (1.0 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Slowly add the solution of the pyridinylmethyl trifluoroacetate to the stirring suspension of the nucleophile at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.

  • Workup and Purification:

    • Cool the mixture and carefully quench with water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep_E Dissolve Pyridinylmethyl Trifluoroacetate in Anhydrous Solvent Combine Combine Reagents under Inert Atmosphere Prep_E->Combine Prep_Nu Prepare Nucleophile Solution (with base if needed) Prep_Nu->Combine Stir Stir at RT or Heat Combine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Dry and Concentrate; Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General experimental workflow for nucleophilic substitution.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution on 4-pyridinylmethyl trifluoroacetate. These are illustrative and may vary based on the specific substrate.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
PiperidineDIPEACH₃CN252-485-95
Sodium AzideNoneDMF253-690-98
4-MethoxyphenolK₂CO₃DMF508-1275-85
BenzylamineDIPEATHF254-680-90
ThiophenolCs₂CO₃DMF251-290-97

Troubleshooting and Key Considerations

  • Substrate Stability: Pyridinylmethyl trifluoroacetates can be moisture-sensitive. It is recommended to handle them under anhydrous conditions. Their synthesis can be achieved by reacting the corresponding pyridinylmethanol with trifluoroacetic anhydride.[11][12]

  • Competing Elimination: With bulky, basic nucleophiles, elimination reactions to form vinylpyridines can sometimes compete with substitution. Using less hindered nucleophiles or milder bases can mitigate this.

  • Pyridine Ring Nucleophilicity: The pyridine nitrogen itself is a nucleophile and can be quaternized, especially under acidic conditions or with highly reactive electrophiles.[13] The use of a non-nucleophilic base or an excess of the intended nucleophile can prevent this side reaction. For SNAr reactions on the ring itself, activation with a Lewis acid or a strong electron-withdrawing group is often necessary.[14][15]

  • Leaving Group Ability: The trifluoroacetate is a superior leaving group to halides, but not as potent as triflate (CF₃SO₃⁻).[9] For extremely unreactive systems, activation to the corresponding triflate may be considered.

Conclusion

Nucleophilic substitution reactions of pyridinylmethyl trifluoroacetates represent a powerful and versatile tool in synthetic chemistry. The high reactivity of these substrates, conferred by the excellent trifluoroacetate leaving group, allows for the efficient formation of C-N, C-O, and C-S bonds under relatively mild conditions. A thorough understanding of the underlying Sₙ1 and Sₙ2 mechanisms enables the rational design of experiments and the prediction of reaction outcomes. The protocols and data provided in these notes serve as a robust starting point for researchers aiming to leverage this important transformation in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[Link]

  • A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE.[Link]

  • Synthesis of pyridinium trifluoroacetate. PrepChem.com.[Link]

  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry.[Link]

  • Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin- 2(1H). Growing Science.[Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

  • Nucleophilic substitution. Wikipedia.[Link]

  • Carbocation Structure and Stability. NC State University Libraries.[Link]

  • Why nucleophilic substitution in pyridine favours at position-2? Quora.[Link]

  • Carbocation Stability. Chemistry Steps.[Link]

  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.[Link]

  • Nucleophilic substitution reactions. Khan Academy.[Link]

  • Carbocation Stability. Chemistry LibreTexts.[Link]

  • Stability trends in carbocation intermediates. YouTube.[Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.[Link]

  • Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.[Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC.[Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed.[Link]

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed.[Link]

  • Nucleophilic attack at pyridine nitrogen and its use to access a novel mono-anionic ligand for iron-based ethylene polymerisation catalysts. Chemical Communications (RSC Publishing).[Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed.[Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.[Link]

Sources

Method

Application Note &amp; Protocol: High-Fidelity Trifluoroacetylation of (5-bromopyridin-2-yl)methanol

Abstract The trifluoroacetyl group is a critical functional motif in medicinal chemistry, valued for its ability to enhance compound volatility, serve as a bioisostere for other groups, and act as a versatile protecting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoroacetyl group is a critical functional motif in medicinal chemistry, valued for its ability to enhance compound volatility, serve as a bioisostere for other groups, and act as a versatile protecting group for alcohols and amines.[1][2] This document provides a comprehensive, field-proven protocol for the efficient trifluoroacetylation of the primary alcohol in (5-bromopyridin-2-yl)methanol. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental guide, and offer insights into process optimization and troubleshooting. The causality behind reagent selection and procedural steps is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction: The Strategic Value of Trifluoroacetylation

The introduction of a trifluoroacetyl moiety onto a molecule like (5-bromopyridin-2-yl)methanol can significantly alter its physicochemical properties. In drug discovery, this modification is often employed to increase lipophilicity, improve metabolic stability, or enhance binding affinity to biological targets. Furthermore, the trifluoroacetate ester serves as a robust protecting group for the hydroxyl functionality, which can be readily cleaved under mild basic conditions.[3] Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and the relative ease of handling compared to its gaseous acyl chloride equivalent.[1][4] The protocol herein describes a standard yet robust method utilizing TFAA in the presence of a base to facilitate the clean and high-yielding synthesis of (5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate.

Reaction Mechanism: Acylation Pathway

The trifluoroacetylation of an alcohol with TFAA is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the alcohol's nucleophilic hydroxyl group on one of the highly electrophilic carbonyl carbons of the anhydride. The presence of a non-nucleophilic base, such as triethylamine (TEA), or a nucleophilic catalyst like pyridine is crucial.

  • Activation (Catalytic Pathway): If pyridine is used, it can act as a nucleophilic catalyst, attacking the TFAA to form a highly reactive N-trifluoroacetylpyridinium ion. This intermediate is significantly more electrophilic than TFAA itself.

  • Nucleophilic Attack: The hydroxyl group of (5-bromopyridin-2-yl)methanol attacks the activated carbonyl species.

  • Proton Transfer/Elimination: The base (e.g., triethylamine or another molecule of pyridine) abstracts the proton from the oxonium ion intermediate. Concurrently, the trifluoroacetate anion is eliminated as a leaving group, regenerating the aromaticity of the pyridine catalyst (if used) and forming the final ester product. The base also serves as an acid scavenger, neutralizing the trifluoroacetic acid (TFA) byproduct generated during the reaction.[1][5]

Below is a diagram illustrating the general mechanism.

Trifluoroacetylation_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products Alcohol (5-bromopyridin-2-yl)methanol (R-OH) Activated_Complex Activated Acyl Intermediate (e.g., N-trifluoroacetylpyridinium ion) Alcohol->Activated_Complex Nucleophilic Attack TFAA Trifluoroacetic Anhydride ((CF3CO)2O) TFAA->Activated_Complex Activation by Base Base Base (Pyridine or TEA) Base->Activated_Complex Product (5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate (R-OCOCF3) Activated_Complex->Product Elimination of Leaving Group Byproduct Protonated Base + Trifluoroacetate Anion

Caption: Mechanism of Base-Mediated Trifluoroacetylation.

Experimental Protocol

This protocol is designed for a ~5 mmol scale but can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsKey Properties & Handling Notes
(5-bromopyridin-2-yl)methanolC₆H₆BrNO188.025.01.0Starting material. Ensure it is dry.
Trifluoroacetic Anhydride (TFAA)C₄F₆O₃210.036.01.2Corrosive, moisture-sensitive liquid.[6] Handle with care.
Triethylamine (TEA) or PyridineC₆H₁₅N / C₅H₅N101.19 / 79.107.51.5Base and acid scavenger. Use freshly distilled.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93~25 mL-Reaction solvent. Ensure it is dry.
Saturated NaHCO₃ (aq)--~20 mL-For aqueous work-up to quench the reaction.
Brine (Saturated NaCl (aq))--~20 mL-For aqueous work-up to remove water.[7]
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent.
Step-by-Step Procedure
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (5-bromopyridin-2-yl)methanol (0.94 g, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.05 mL, 7.5 mmol) or pyridine (0.61 mL, 7.5 mmol) to the stirred solution.

  • TFAA Addition: Add trifluoroacetic anhydride (0.84 mL, 6.0 mmol) dropwise to the reaction mixture over 5-10 minutes. Maintain the temperature at 0 °C during the addition. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, (5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate[8], can be purified by flash column chromatography on silica gel if necessary, eluting with a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

Workflow start Start: Setup Flask dissolve Dissolve Substrate in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (TEA or Pyridine) cool->add_base add_tfaa Add TFAA Dropwise at 0 °C add_base->add_tfaa react Stir at RT (2-4 hours) add_tfaa->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Sat. NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify via Column Chromatography concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting and Scientific Rationale

Observation/Issue Potential Cause Scientific Explanation & Solution
Incomplete Reaction 1. Insufficient TFAA or base.2. Inactive reagents (moisture contamination).3. Low reaction temperature/time.1. The stoichiometry is critical. Ensure accurate addition of reagents. Add a slight excess (1.2-1.5 eq.) of TFAA. 2. TFAA reacts violently with water.[1] Use anhydrous solvents and freshly opened or distilled reagents. 3. While the initial addition is at 0 °C to control exothermicity, allowing the reaction to proceed at room temperature ensures it goes to completion. If still incomplete, gentle heating (e.g., 40 °C) can be attempted.
Low Yield 1. Product loss during work-up.2. Side reactions.1. The product is relatively nonpolar. Ensure thorough extraction from the aqueous phase. Avoid overly aggressive washing that could lead to emulsion formation.[9] 2. The pyridine nitrogen of the substrate is a potential site for N-acylation, though O-acylation of the primary alcohol is kinetically favored. Using a non-nucleophilic base like TEA can minimize this. Ensure slow addition of TFAA at low temperature.
Difficult Purification Presence of baseline or polar impurities.This often points to unquenched trifluoroacetic acid (TFA). Ensure the quenching step with sodium bicarbonate is thorough (i.e., until gas evolution ceases). A second bicarbonate wash may be necessary. TFA can be volatile and may be partially removed by co-evaporation with a non-polar solvent like toluene.[10]

Conclusion

The protocol detailed provides a reliable and efficient method for the trifluoroacetylation of (5-bromopyridin-2-yl)methanol. By understanding the mechanistic principles and paying close attention to the reaction conditions, particularly the exclusion of moisture and proper stoichiometry, researchers can achieve high yields of the desired trifluoroacetate ester. This procedure serves as a foundational technique for the broader application of the trifluoroacetyl group in the synthesis of complex molecules for pharmaceutical and agrochemical research.

References

  • D. J. Ager, et al. (1982). Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. RSC Publishing. Available at: [Link]

  • I. G. Dinulescu, et al. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. Available at: [Link]

  • J. D. Nguyen, et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. Available at: [Link]

  • University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. Available at: [Link]

  • I. G. Dinulescu, et al. (2014). (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. ResearchGate. Available at: [Link]

  • A. A. Kutyrev, et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. Available at: [Link]

  • A. F. M. M. Rahman, et al. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. MDPI. Available at: [Link]

  • E. Atherton, et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • E. Atherton, et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. Available at: [Link]

  • A. T. Nielsen, et al. (2003). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Available at: [Link]

  • L. Shuster, et al. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. PubMed. Available at: [Link]

  • ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for removal of TFA. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Available at: [Link]

  • M. A. C. Carreño, et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Wiley Online Library. Available at: [Link]

  • J. M. D. MacLeod, et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Available at: [Link]

  • Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA). Available at: [Link]

  • Google Patents. (n.d.). US4595541A - Process for the preparation of trifluoroacetic anhydride.
  • ResearchGate. (n.d.). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated.... Available at: [Link]

  • W. R. Liu, et al. (n.d.). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Wiley Online Library. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]

  • 2a biotech. (n.d.). (5-BROMOPYRIDIN-2-YL)METHYL 2,2,2-TRIFLUOROACETATE. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of CAS 900186-88-1 in Medicinal Chemistry

The following Application Note and Protocol guide details the use of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate (CAS 900186-88-1) in pharmaceutical synthesis. Compound Identity: (5-Bromopyridin-2-yl)methyl 2,2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate (CAS 900186-88-1) in pharmaceutical synthesis.

Compound Identity: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate CAS Registry Number: 900186-88-1 Molecular Formula: C


H

BrF

NO

Molecular Weight: 284.03 g/mol [1]

Introduction & Strategic Utility

In the landscape of modern drug discovery, CAS 900186-88-1 serves as a high-value electrophilic building block. It is the activated trifluoroacetate ester of (5-bromopyridin-2-yl)methanol. Unlike its chlorinated or brominated analogs (e.g., 5-bromo-2-(chloromethyl)pyridine), this trifluoroacetate derivative offers distinct advantages in nucleophilic substitution reactions :

  • Enhanced Leaving Group Ability: The trifluoroacetate (TFA) group is a superior leaving group compared to halides in certain S

    
    2 reactions, often allowing for milder reaction conditions (lower temperatures, weaker bases).
    
  • Solubility & Handling: It provides a lipophilic handle that is often more stable to hydrolysis than the corresponding benzyl bromide equivalents, which can degrade rapidly in moist air.

  • Dual-Functionalization Potential: The molecule contains two distinct reactive sites:

    • Site A (Electrophilic Methylene): Allows for the attachment of the pyridine ring to nucleophiles (amines, phenols, thiols) via alkylation.

    • Site B (Aryl Bromide): Serves as a handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl scaffolds common in kinase inhibitors and antiviral agents.

Target Applications
  • Kinase Inhibitors: Installation of the 5-bromopyridin-2-yl-methyl motif as a hinge-binding or solvent-exposed moiety.

  • Antiviral Agents: Synthesis of HIV integrase inhibitors and HCV NS5A inhibitors where pyridine cores modulate metabolic stability and solubility.

  • PROTAC Linkers: Construction of rigid, heteroaryl linkers requiring precise orthogonal functionalization.

Experimental Protocols

Protocol A: Preparation of CAS 900186-88-1 (In-Situ Activation)

Note: While available commercially, in-situ preparation from the alcohol precursor is often preferred to ensure maximum reactivity and purity.

Reagents:

  • (5-Bromopyridin-2-yl)methanol (CAS 88139-91-7)[2]

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried reaction vessel with (5-Bromopyridin-2-yl)methanol (1.0 equiv) and anhydrous DCM (10 V). Cool the solution to 0 °C under nitrogen atmosphere.

  • Base Addition: Add Et

    
    N (1.2 equiv) dropwise, maintaining the temperature below 5 °C.
    
  • Activation: Slowly add Trifluoroacetic anhydride (1.1 equiv) over 15 minutes. The reaction is exothermic; control addition rate to maintain T < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour. Monitor conversion by TLC or LC-MS (Note: The ester is reactive; avoid protic solvents in LC-MS mobile phase if possible, or quench immediately).

  • Work-up (Optional): For immediate use, the solution can be used directly in the next step (telescoped process). If isolation is required, wash rapidly with cold saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate in vacuo at < 30 °C. Caution: The product is thermally sensitive.
Protocol B: N-Alkylation of a Pharmacophore (General Procedure)

Objective: To attach the (5-bromopyridin-2-yl)methyl moiety to a secondary amine scaffold.

Reagents:

  • Secondary Amine Scaffold (Nucleophile)

  • CAS 900186-88-1 (Electrophile)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Setup: Dissolve the Secondary Amine (1.0 equiv) in ACN (10 V). Add DIPEA (2.0 equiv).

  • Addition: Add a solution of CAS 900186-88-1 (1.1 equiv) in ACN dropwise at Room Temperature (RT).

  • Optimization:

    • Standard: Stir at RT for 4–6 hours.

    • Sluggish Nucleophiles: Heat to 50 °C.

  • Monitoring: Monitor the disappearance of the amine by HPLC. The formation of the tertiary amine product should be the major peak.

  • Quench & Isolation: Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over Na

    
    SO
    
    
    
    .[3] Purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Protocol C: Downstream Suzuki Coupling (Library Synthesis)

Objective: To functionalize the aryl bromide handle.

Reagents:

  • Alkylated Product (from Protocol B)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • 1,4-Dioxane[1]

Methodology:

  • Degassing: Combine the Alkylated Product, Aryl Boronic Acid, and Pd catalyst in 1,4-Dioxane. Sparge with argon for 5 minutes.

  • Base Addition: Add the degassed K

    
    CO
    
    
    
    solution.
  • Reaction: Seal the vessel and heat to 90 °C for 2–4 hours.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC.

Analytical Data & Process Control

Key Characterization Parameters
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/low-melting solidVisual
Purity > 97.0%HPLC (254 nm)
H-NMR (CDCl

)

8.65 (d, 1H), 7.85 (dd, 1H), 7.35 (d, 1H), 5.40 (s, 2H)
400 MHz NMR
F-NMR

-75.0 ppm (approx)
19F-NMR
Stability Moisture sensitive; store at -20 °C under inert gasStability Testing
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Hydrolysis of Trifluoroacetate esterEnsure all solvents are anhydrous. Avoid exposure to air. Use the reagent immediately after preparation.
Formation of Bis-alkylation Excess ElectrophileStrictly control stoichiometry (1.0–1.1 equiv). Add electrophile slowly to the nucleophile.
Decomposition on Silica Acid sensitivity of productAdd 1% Et

N to the eluent during purification to neutralize silica acidity.

Reaction Workflow Visualization

The following diagram illustrates the logical flow from the starting alcohol to the final biaryl pharmaceutical intermediate, highlighting the critical branching point provided by CAS 900186-88-1.

PharmaceuticalSynthesis Figure 1: Synthetic workflow utilizing CAS 900186-88-1 for divergent drug synthesis. Start (5-Bromopyridin-2-yl)methanol (CAS 88139-91-7) Reagent CAS 900186-88-1 (Activated TFA Ester) Start->Reagent TFAA, Et3N DCM, 0°C Intermediate Alkylated Intermediate (Pyridyl-Methyl Scaffold) Reagent->Intermediate + Nucleophile SN2 Alkylation Nucleophile Pharmacophore Scaffold (Amine/Phenol) Nucleophile->Intermediate FinalDrug Final Biaryl API (Post-Suzuki Coupling) Intermediate->FinalDrug Ar-B(OH)2, Pd(0) Suzuki Coupling

Figure 1: Synthetic workflow utilizing CAS 900186-88-1. The trifluoroacetate ester serves as a reactive linchpin, enabling the modular assembly of pyridine-containing drug candidates.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol. Retrieved from [Link] (Precursor to CAS 900186-88-1).

  • Synthetic Application (HIV): GlaxoSmithKline ViiV Healthcare (2020). International Patent WO 2020/003093 A1: Spirocyclic Pyridinone Derivatives as HIV Integrase Inhibitors. (Describes the use of 5-bromo-2-methylpyridine derivatives in antiviral synthesis).
  • General Reactivity of Pyridyl Electrophiles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Method

Palladium-catalyzed cross-coupling of 5-bromopyridine intermediates

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine Intermediates For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 5-substituted pyridines being particularly crucial motifs in a multitude of bioactive compounds and functional materials. The ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the 5-position of a pyridine ring with precision and efficiency is paramount for the rapid generation of molecular diversity in drug discovery and the synthesis of complex organic materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

5-Bromopyridine is an ideal and readily available intermediate for these coupling reactions. The carbon-bromine bond at the 5-position is sufficiently reactive for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[3] This guide provides an in-depth overview of the key palladium-catalyzed cross-coupling reactions involving 5-bromopyridine, complete with mechanistic insights, detailed experimental protocols, and data presentation to aid researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic reactions.[4] While specific details can vary between different coupling reactions, the general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with 5-bromopyridine, breaking the C-Br bond and forming a new organopalladium(II) complex.[5][6] This is often the rate-determining step of the overall reaction.

  • Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the Pd-C bond.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Intermediate [label="5-Pyridinyl-Pd(II)(L)₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation / Insertion", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Coupling [label="5-Pyridinyl-Pd(II)(L)₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-R-Pyridine\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="5-Bromopyridine"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label="R-M or Alkene"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label="Regeneration"]; }

A generalized workflow for palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions of 5-Bromopyridine

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and hetero-biaryl structures due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[10]

Mechanism Insight: The reaction between an organoboron compound and 5-bromopyridine is facilitated by a base, which activates the boronic acid for transmetalation to the palladium(II) center.[7]

Protocol: Suzuki-Miyaura Coupling of 5-Bromopyridine with Phenylboronic Acid

  • Reagents and Materials:

    • 5-Bromopyridine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Schlenk flask and standard glassware

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromopyridine Analogs [11]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine89
33,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[9] This reaction is of immense importance in pharmaceutical research, where the arylamine motif is prevalent.[12]

Mechanism Insight: The catalytic cycle involves the oxidative addition of 5-bromopyridine to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine.[13]

Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine with Aniline

  • Reagents and Materials:

    • 5-Bromopyridine

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Schlenk flask and standard glassware

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk flask.

    • Add toluene (5 mL) and stir for 10 minutes.

    • Add 5-bromopyridine (1.0 mmol) and aniline (1.2 mmol).

    • Seal the flask and heat the mixture to 100 °C for 16-24 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by flash column chromatography.

digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Buchwald-Hartwig Amination Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Assemble Reactants", fillcolor="#FFFFFF", fontcolor="#202124"]; Reactants [label="5-Bromopyridine, Amine,\nPd Precatalyst, Ligand, Base", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Ar or N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heat Reaction Mixture\n(e.g., 100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC, LC-MS)", shape=diamond, style=wedged, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n5-Aminopyridine Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges Start -> Reactants; Reactants -> Inert; Inert -> Solvent; Solvent -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Heating [label="Incomplete", style=dashed]; Workup -> Purification; Purification -> Product; }

Key steps in a Buchwald-Hartwig amination protocol.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds, coupling 5-bromopyridine with terminal alkynes.[14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[16]

Protocol: Sonogashira Coupling of 5-Bromopyridine with Phenylacetylene

  • Reagents and Materials:

    • 5-Bromopyridine

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Schlenk flask and standard glassware

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 5-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed THF (5 mL) and triethylamine (2.0 mmol).

    • Add phenylacetylene (1.1 mmol) dropwise via syringe.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of a Fluorocyanopyridine [17]

EntryAlkyneProductYield (%)
11-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile91
24-Ethynyl-N,N-dimethylaniline3-Fluoro-6-((4-(dimethylamino)phenyl)ethynyl)picolinonitrile94
33-Ethynylthiophene3-Fluoro-6-(thiophen-3-ylethynyl)picolinonitrile64
Heck Reaction: Vinylation of 5-Bromopyridine

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[18] It provides a powerful method for the synthesis of substituted alkenes.[19]

Mechanism Insight: The reaction proceeds via oxidative addition of 5-bromopyridine to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[4]

Protocol: Heck Reaction of 5-Bromopyridine with Styrene

  • Reagents and Materials:

    • 5-Bromopyridine

    • Styrene

    • Palladium(II) acetate [Pd(OAc)₂]

    • Tri(o-tolyl)phosphine [P(o-tol)₃]

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Schlenk flask and standard glassware

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, dissolve 5-bromopyridine (1.0 mmol) in DMF (5 mL) under an inert atmosphere.

    • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

    • Add styrene (1.2 mmol) and triethylamine (1.5 mmol).

    • Heat the reaction to 100 °C for 16 hours.

    • Cool the mixture, dilute with water, and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Stille Coupling: Utilizing Organotin Reagents

The Stille reaction involves the coupling of an organotin compound with an organic halide.[20] While the toxicity of organotin reagents is a concern, the reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[8]

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the use of an organostannane as the transmetalating agent.[20]

Protocol: Stille Coupling of 5-Bromopyridine with (Tributylstannyl)benzene

  • Reagents and Materials:

    • 5-Bromopyridine

    • (Tributylstannyl)benzene

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Toluene

    • Schlenk flask and standard glassware

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-bromopyridine (1.0 mmol) and (tributylstannyl)benzene (1.1 mmol).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add degassed toluene (5 mL).

    • Heat the reaction mixture to 110 °C for 18 hours.

    • Cool to room temperature and dilute with diethyl ether.

    • Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions of 5-bromopyridine intermediates are indispensable tools for the modern synthetic chemist. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions provide a versatile and powerful toolkit for the construction of a diverse array of 5-substituted pyridines. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to achieving high yields and purity of the desired products, thereby accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Royal Society of Chemistry.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Double Heck Cross-Coupling Reactions of Dibrominated Pyridines.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton.
  • Application Notes and Protocols for Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Heck reaction. Wikipedia.
  • Heck Coupling. NROChemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Stille reaction. Wikipedia.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Stille Coupling. NROChemistry.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Technical Support Center: Stability & Handling Guide Topic: Preventing Hydrolysis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate Ticket ID: TFA-PYR-001 Executive Summary You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Preventing Hydrolysis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate Ticket ID: TFA-PYR-001

Executive Summary

You are likely accessing this guide because your NMR spectra show a mixture of your desired ester and the corresponding alcohol [(5-Bromopyridin-2-yl)methanol], or because the compound decomposed during silica gel chromatography.

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is an activated ester . Unlike standard acetates, the trifluoromethyl (


) group exerts a massive electron-withdrawing inductive effect (-I), making the carbonyl carbon highly electrophilic. Furthermore, the pyridine ring (specifically the 2-position) acts as an electron sink, further destabilizing the ester bond toward nucleophilic attack.

The Golden Rule: This compound must be treated as a moisture-sensitive reagent , not a stable intermediate. It hydrolyzes roughly



times faster than a standard benzyl acetate.

Module 1: The Hydrolysis Mechanism (Why it happens)

To prevent decomposition, you must understand the enemy: Water and Base .

The hydrolysis is driven by the low pKa of the leaving group (Trifluoroacetic acid, pKa ~0.23) compared to Acetic acid (pKa ~4.76).[1] This makes the TFA group an exceptional leaving group.

Visualizing the Instability

The following diagram illustrates the "Perfect Storm" of electronic effects that leads to rapid hydrolysis.

HydrolysisMechanism cluster_factors Destabilizing Factors Ester (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate Tetrahedral Tetrahedral Intermediate (Stabilized by CF3) Ester->Tetrahedral Fast Nucleophilic Attack (Activated C=O) Water H2O (Nucleophile) Water->Tetrahedral Products Alcohol + Trifluoroacetic Acid Tetrahedral->Products Collapse (Good Leaving Group) Factor1 CF3 Group: Strong -I Effect Activates Carbonyl Factor2 Pyridine Ring: Electron Deficient Weakens C-O Bond

Caption: Figure 1. The trifluoromethyl group activates the carbonyl for water attack, while the pyridine ring stabilizes the leaving alcohol, creating a highly labile system.

Module 2: Synthesis & Workup Protocols

Critical Error Alert: Do NOT wash this reaction with saturated aqueous Sodium Bicarbonate (


) to remove excess acid. The basicity of bicarbonate is sufficient to saponify this ester within minutes.
Recommended Synthesis Workflow

Reaction: (5-Bromopyridin-2-yl)methanol + Trifluoroacetic Anhydride (TFAA) + Pyridine (base) in DCM.

StepStandard ProtocolOptimized Protocol for Stability
Reagents 1.1 eq TFAA1.05 eq TFAA . Minimize excess to reduce workup burden.
Solvent DCM (Reagent Grade)Anhydrous DCM . Dry over

or molecular sieves.
Quench Aqueous

DO NOT QUENCH WITH WATER.
Workup ExtractionEvaporative Workup. Remove solvent and excess TFAA/TFA under high vacuum.
Purification Silica Gel ColumnDistillation (Kugelrohr) or Neutral Alumina .
The "Zero-Water" Isolation Protocol
  • Reaction Completion: Monitor by TLC (ensure plate is dried thoroughly before spotting).

  • Removal of Volatiles: Concentrate the reaction mixture directly on a rotary evaporator.

  • Azeotropic Drying: Add anhydrous Toluene (10 mL) and re-evaporate. Repeat 2x. This removes residual Trifluoroacetic acid (TFA) as a binary azeotrope.

  • Final Residue: You will be left with the product and Pyridinium Trifluoroacetate salts.

  • Purification (If necessary):

    • Option A (Preferred): Dissolve in dry Ether/DCM. The Pyridinium salts may precipitate. Filter under Argon. Evaporate filtrate.

    • Option B (Flash): Use Neutral Alumina (Grade III). Silica gel is too acidic and hydrated. Elute rapidly with Hexane/EtOAc.

Module 3: Storage & Handling

Once isolated, the clock is ticking. This compound is not shelf-stable at room temperature in air.

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Glass vial with a Teflon-lined cap, sealed with Parafilm.

  • Solvents: When using the reagent, dissolve only in anhydrous solvents (DCM, THF, MeCN). Avoid Methanol or Ethanol (transesterification will occur immediately).

Troubleshooting & FAQs

Q1: My NMR shows the product is clean, but after running a silica column, I only recovered the alcohol. What happened? A: You experienced "On-Column Hydrolysis." Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and contains adsorbed water (4–5% by weight). The Lewis acidic sites on silica catalyze the hydrolysis of TFA esters.

  • Fix: Switch to Neutral Alumina or use a "Plug Filtration" method: pass the crude material through a short pad of silica (dried in an oven at 120°C) using 100% DCM and collect the filtrate immediately.

Q2: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but be careful. TEA is more basic than pyridine. While it drives the reaction, residual TEA can promote hydrolysis if moisture is present later. Pyridine is preferred because the resulting Pyridinium salts are easier to precipitate out, and Pyridine is less nucleophilic than TEA, reducing side reactions.

Q3: I need to wash with water to remove salts. How do I do it safely? A: If you must perform an aqueous wash:

  • Cool the organic phase to 0°C .

  • Use ice-cold 0.1 M HCl (Acidic conditions stabilize TFA esters better than basic ones).

  • Perform the wash in under 60 seconds.

  • Immediately dry over

    
     (Magnesium Sulfate is slightly acidic/neutral; avoid Sodium Sulfate if unsure of pH).
    

Q4: Why does the color change from colorless to yellow/orange upon storage? A: This indicates decomposition. The formation of (5-Bromopyridin-2-yl)methanol releases TFA. The free acid can protonate the pyridine ring of the remaining ester or the alcohol, leading to colored charge-transfer complexes or polymerization products. If yellow, repurify immediately or discard.

Decision Tree: Isolation Strategy

Use this logic flow to determine the best way to handle your crude reaction mixture.

IsolationStrategy Start Crude Reaction Mixture (DCM + Product + TFA + Pyridine) IsVolatile Is the Product Volatile? (BP < 150°C @ High Vac) Start->IsVolatile Distill Kugelrohr Distillation (Best Purity) IsVolatile->Distill Yes NonVolatile Azeotrope with Toluene (Remove TFA) IsVolatile->NonVolatile No Precipitation Dissolve in Et2O/Hexane Filter off Pyridinium Salts NonVolatile->Precipitation PurityCheck Check NMR Purity Precipitation->PurityCheck Good Store @ -20°C (Argon) PurityCheck->Good >95% Bad Rapid Filtration (Neutral Alumina) PurityCheck->Bad <95% Bad->Good Isolate Fast

Caption: Figure 2. Decision matrix for isolating labile trifluoroacetate esters without aqueous workup.

References

  • Mechanism of Trifluoroacet

    • Guthrie, J. P. (1973). Hydrolysis of Esters of Trifluoroacetic Acid. This foundational text explains the rate enhancement of TFA esters due to the inductive effect of fluorine.[2]

    • Source:

  • Stability of Pyridyl Esters

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Discusses the electron-deficient nature of pyridine rings and their effect on benzylic (picolyl) reactivity.
    • Source:

  • Purific

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Provides context on using trifluoroacetates as labile protecting groups, confirming their instability to mild base and silica.
    • Source:

  • General Handling of Activ

    • Org.[3][4] Synth. 2006, 83, 162. Describes the preparation of trifluoroacetyl triflate and related highly reactive species, emphasizing the need for strictly anhydrous conditions.

    • Source:

Sources

Optimization

Technical Support Center: Purification of Bromopyridine Trifluoroacetates

Welcome to the technical support center for the purification of bromopyridine trifluoroacetates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromopyridine trifluoroacetates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable synthetic intermediates. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: I've performed an aqueous workup to neutralize my bromopyridine trifluoroacetate, but I'm still seeing the trifluoroacetate (TFA) salt in my final product. What's going wrong?

This is a common issue stemming from the strong ionic interaction between the basic pyridine nitrogen and the trifluoroacetate counter-ion.[1] A simple wash with a weak base like sodium bicarbonate is often insufficient to fully deprotonate the pyridinium salt.[2]

Causality: The pKa of the pyridinium ion is typically in the range of 5-6, while trifluoroacetic acid is a strong acid with a pKa around 0.[1][3] This significant difference means a relatively strong base is required to efficiently liberate the free bromopyridine.

Solutions:

  • Stronger Base Extraction: During your liquid-liquid extraction, use a stronger base such as 1M sodium hydroxide (NaOH) to adjust the aqueous phase to a pH of at least 12.[2] This ensures complete deprotonation of the pyridinium salt.

  • Basic Resin Treatment: If your compound is not soluble in common organic solvents for extraction, you can dissolve it in water or methanol and pass it through a column packed with a basic ion-exchange resin.[2] The resin will retain the trifluoroacetate anion, allowing the neutral bromopyridine to be eluted.

  • Repeated Lyophilization with a Stronger Acid: In some cases, particularly with peptides, the TFA salt can be exchanged by repeatedly dissolving the compound in a solution containing a stronger, more volatile acid like hydrochloric acid (HCl) and then lyophilizing.[4][5][6] This drives off the TFA as the more volatile acid-base pair.

Q2: My bromopyridine seems to be degrading during purification. What are the likely causes and how can I prevent this?

Bromopyridines can be susceptible to degradation, especially under harsh conditions.[7] Understanding the potential degradation pathways is key to preserving your product.

Causality:

  • Nucleophilic Substitution: The bromine atom on the pyridine ring can be susceptible to nucleophilic attack, particularly from strong bases or nucleophiles present in the reaction mixture.

  • Instability of the Free Base: Some bromopyridine free bases can be unstable and may be prone to self-oligomerization or other decomposition pathways, especially when exposed to heat or light for extended periods.[7][8]

Preventative Measures:

  • Temperature Control: Perform all purification steps, including extractions and solvent removal, at reduced temperatures whenever possible.[9]

  • Inert Atmosphere: If your compound is particularly sensitive, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Minimize Exposure to Strong Bases: While a strong base may be necessary for neutralization, minimize the contact time. Perform extractions quickly and efficiently.

  • Prompt Conversion to a More Stable Salt: If the free base is known to be unstable, it may be preferable to isolate it and immediately convert it to a more stable salt (e.g., hydrochloride) for storage.

Q3: I'm struggling to get my bromopyridine trifluoroacetate to crystallize. It keeps "oiling out." What should I do?

"Oiling out" is a common frustration in recrystallization where the compound separates from the solution as a liquid rather than a solid.[10] This is often due to the presence of impurities or rapid cooling.[10]

Solutions:

  • Slow Cooling: The cornerstone of successful recrystallization is slow, controlled cooling to allow for the formation of a crystal lattice.[11] Avoid "shock cooling" by placing the hot solution directly in an ice bath.[11]

  • Solvent System Optimization:

    • Single Solvent: Ensure you are using the minimum amount of hot solvent to dissolve your compound.[9] Too much solvent will prevent the solution from becoming supersaturated upon cooling.[10]

    • Two-Solvent System: A powerful technique is to use a solvent pair.[9] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.[10]

    • Seeding: Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.[9]

  • Redissolve and Dilute: If your compound has oiled out, reheat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool slowly again.[9]

Q4: My column chromatography is giving poor separation of my bromopyridine from impurities. How can I improve this?

Peak tailing and co-elution are frequent challenges in the chromatography of pyridine derivatives.[9]

Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[9]

Troubleshooting Strategies:

  • Solvent System Optimization:

    • TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation.[9]

    • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress the interaction with silica gel.[9]

  • Stationary Phase Choice:

    • Reverse-Phase HPLC: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be a very effective method. A common mobile phase consists of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[9]

    • Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase like alumina or a polymer-based column.[3]

  • Loading Technique:

    • Column Overloading: Avoid loading too much crude product onto the column, as this can lead to broad, overlapping peaks.[9]

    • Dry Loading: If your product has poor solubility in the eluent, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification of bromopyridine trifluoroacetates.

What is the best general approach for removing the trifluoroacetate counter-ion?

The most robust method is typically a basic aqueous workup followed by extraction. Dissolve the crude salt in an organic solvent like ethyl acetate or dichloromethane and wash with a solution of a strong base like 1M NaOH until the aqueous layer is basic (pH > 12).[2] Separate the organic layer, dry it with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Can I use recrystallization to purify the trifluoroacetate salt directly?

While possible in some cases, it is generally not the preferred method. The high solubility of many trifluoroacetate salts in common recrystallization solvents can make it difficult to achieve good recovery. It is often more effective to first convert the salt to the free base and then purify the neutral compound by recrystallization.

Are there any safety concerns I should be aware of when working with bromopyridines and trifluoroacetic acid?

Yes, both classes of compounds have potential hazards.

  • Bromopyridines: Some can be lachrymators (cause tearing) and should be handled in a well-ventilated fume hood.[8]

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling TFA and its salts.

How can I confirm that I have successfully removed the trifluoroacetate counter-ion?

Several analytical techniques can be used:

  • ¹⁹F NMR Spectroscopy: This is a very sensitive method for detecting the presence of fluorine-containing compounds. The trifluoroacetate anion will have a characteristic peak in the ¹⁹F NMR spectrum.

  • Ion Chromatography: This technique can be used to separate and quantify the amount of trifluoroacetate in your sample.[13]

  • FT-IR Spectroscopy: While less quantitative, the disappearance of the strong C=O and C-F stretching bands associated with the trifluoroacetate ion can indicate its removal.[4]

Experimental Protocols

Protocol 1: General Procedure for Neutralization and Extraction
  • Dissolve the crude bromopyridine trifluoroacetate in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add a 1M aqueous solution of sodium hydroxide (NaOH).

  • Shake the funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 12). If not, add more NaOH solution.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the free bromopyridine.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable hot recrystallization solvent until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.[9] Further cooling in an ice bath can maximize the yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Basic Extraction pH of aqueous phase > 12Efficient removal of TFA, widely applicableMay not be suitable for base-sensitive compounds
Ion-Exchange Chromatography Choice of basic resinGood for water-soluble compounds, mild conditionsCan be slower, potential for product loss on the resin
Recrystallization Solvent choice, cooling rateCan provide very pure material"Oiling out" can be an issue, requires screening of solvents
Column Chromatography Eluent system, stationary phaseGood for separating complex mixturesCan be time-consuming, potential for product degradation on silica

Visual Workflows

Caption: Decision workflow for TFA removal.

Caption: Troubleshooting purification methods.

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem.
  • Separation of pyridine compounds on ion-exchange resins. ElectronicsAndBooks.
  • Ion Exchange Chrom
  • Guide to Ion-Exchange Chromatography.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • How to remove TFA salt ?.
  • Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. KNAUER.
  • One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Synfacts.
  • Pyridinium trifluoroacet
  • Overcoming challenges in the purific
  • 2.
  • Help with 4-Bromopyridine HCl : r/Chempros. Reddit.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • HPLC Methods for analysis of 3-Bromopyridine.
  • Strategies for removing impurities from crude 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evalu
  • US4291165A - Process for making 2-bromopyridine.
  • CN104974081A - Synthetic method of 3-bromopyridine.
  • CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof.
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
  • If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?.
  • US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state.
  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
  • How to remove peptide TFA salt?. LifeTein.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC.
  • TFA removal service. sb peptide.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • CN104402805A - 2-bromopyridine synthesis method.
  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora.
  • Synthesis routes of pyridine TFA. Benchchem.
  • Pyridine trifluoroacetate | CAS 464-05-1. Santa Cruz Biotechnology.

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Troubleshooting

Avoiding decomposition of pyridinylmethyl esters during silica chromatography

Case ID: PME-SIL-001 Status: Open Priority: High Topic: Preventing decomposition/streaking of pyridinylmethyl esters on silica gel. The User Problem (The "Ticket") User Report: "I am trying to purify a 2-pyridylmethyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PME-SIL-001 Status: Open Priority: High Topic: Preventing decomposition/streaking of pyridinylmethyl esters on silica gel.

The User Problem (The "Ticket")

User Report: "I am trying to purify a 2-pyridylmethyl ester derivative. The crude NMR looks clean, but after flash chromatography (Hex/EtOAc), my yield is terrible (<30%). The product streaks across the column, and I’m seeing a new spot on TLC that corresponds to the carboxylic acid. Is the silica eating my compound?"

Support Engineer Response: Yes, the silica is likely "eating" your compound. This is a classic issue where the Lewis/Brønsted acidity of silica gel (


)  interacts with the basic pyridine nitrogen. This interaction does two things:
  • The Velcro Effect: It creates a non-covalent bond (salt formation) that causes severe tailing/streaking.

  • Surface Catalysis: It anchors the ester carbonyl close to acidic silanols and adsorbed water, catalyzing hydrolysis (cleavage) of the ester.

Below is the complete troubleshooting guide to resolving this, ranging from mobile phase modifiers to stationary phase switching.

Diagnostic: The 2D TLC Test

Before changing your entire workflow, confirm the decomposition is happening ON the silica, not just in the solvent.

Protocol:

  • Spot your crude mixture at the bottom-left corner of a square TLC plate.

  • Run the TLC in your standard solvent system (e.g., 50% EtOAc/Hexane).

  • Dry the plate completely (blow air on it for 5 mins).

  • Rotate the plate 90 degrees counter-clockwise.

  • Run the TLC again in the exact same solvent system.

Interpretation:

  • Diagonal Line: The compound is stable. All spots align on a 45° diagonal.

  • Off-Diagonal Spots: Decomposition occurred during the drying or second run. If you see a spot below the main diagonal, your product decomposed into a more polar fragment (likely the acid) on the silica surface.

The Mechanism: Why is this happening?

Standard silica gel is acidic. The pyridine ring is basic (


 for the conjugate acid). When they meet, the pyridine protonates. For 2-pyridylmethyl esters, this is catastrophic because the protonated nitrogen can hydrogen-bond with the ester oxygen or simply hold the molecule against the hydrated silica surface, forcing acid-catalyzed hydrolysis.

Decomposition Silica Acidic Silica Surface (Si-OH) Complex Adsorbed Complex (Py-H+ ... -O-Si) Silica->Complex Protonation Pyridine Pyridinylmethyl Ester (Free Base) Pyridine->Complex Binding Hydrolysis Hydrolysis Event (H2O attack on Carbonyl) Complex->Hydrolysis Surface Residence Result Cleaved Products (Acid + Pyridyl Alcohol) Hydrolysis->Result Decomposition

Figure 1: The mechanism of silica-mediated immobilization and hydrolysis of pyridine esters.

Solutions & Protocols
Method A: The "Triethylamine (TEA) Buffer" (Standard Fix)

Best for: When you must use silica and standard solvents.

Adding TEA neutralizes the acidic silanols, turning the column into a basic stationary phase.

The Protocol:

  • The Pre-Wash (Crucial): Do not just add TEA to the bottle. You must equilibrate the column.

    • Flush the column with 3 Column Volumes (CV) of Mobile Phase containing 1-2% Triethylamine .

    • Why? If you don't pre-wash, the silica will "strip" the TEA from the first part of your run, and your compound will still hit acidic sites.

  • The Run:

    • Prepare your eluent (e.g., Hex/EtOAc) with 0.5% to 1% TEA .

    • Load your sample.[1][2][3]

    • Run the gradient.[4][5][6][7]

  • The Cleanup:

    • Your fractions will contain TEA. Evaporate solvents.[2][3][4] The TEA (b.p. 89°C) will mostly co-evaporate, but traces will remain. See FAQ for removal.

ParameterRecommendationNote
TEA Conc. 0.5% - 1.0% (v/v)>2% can degrade silica or dissolve it slightly.
Solvents DCM/MeOH or Hex/EtOAcAvoid Acetone (TEA can catalyze aldol condensation of acetone).
Loading Liquid load with TEAAdd 1 drop of TEA to your loading solvent.
Method B: Switch to Alumina (Neutral or Basic)

Best for: Highly acid-sensitive esters where TEA is insufficient.

Alumina (


) does not have the acidic protons of silica. It is the "gentle giant" of chromatography.

The Protocol:

  • Purchase Neutral Alumina (Brockmann Grade III) or Basic Alumina.

  • Note on Retention: Alumina is generally less retentive than silica. If your compound elutes at 30% EtOAc on Silica, start with 10% EtOAc on Alumina.

  • Water Content: "Grade III" means it has specific water content. If it's too active (Grade I), add water (6%) and shake to deactivate, or it might still cause eliminations.

Method C: Reverse Phase (C18)

Best for: Polar pyridines or when TEA is difficult to remove.

C18 silica is "capped" and far less acidic. However, you still need to control the pH of the water.

The Protocol:

  • Column: C18 Flash Cartridge.

  • Solvents: Water / Acetonitrile (or Methanol).[8]

  • Modifier: 0.1% Ammonium Hydroxide (

    
    )  or 10mM Ammonium Bicarbonate .
    
    • Do NOT use TFA or Formic Acid. This will protonate the pyridine and wash it out immediately (dead volume) or cause hydrolysis.

    • Basic pH keeps the pyridine neutral (unprotonated), allowing it to interact with the C18 chains hydrophobically.

Decision Matrix

Use this workflow to select the correct method for your specific molecule.

DecisionTree Start Start: Pyridyl Ester Purification Check1 Is the ester extremely fragile? Start->Check1 Check2 Is the compound very polar? Check1->Check2 No (Stable for hours) SolB Method B: Neutral Alumina Check1->SolB Yes (Hydrolyzes in minutes) SolA Method A: Silica + 1% TEA Check2->SolA No (Standard lipophilicity) SolC Method C: C18 + NH4OH Check2->SolC Yes (Sticks to baseline)

Figure 2: Decision matrix for selecting the stationary phase.

Frequently Asked Questions (FAQs)

Q: I used TEA, but now my NMR shows extra ethyl peaks. How do I get rid of it? A: TEA forms salts (Et3N·HCl) or simply sticks.

  • Option 1 (Azeotrope): Add toluene and rotovap 3x.

  • Option 2 (High Vac): Dry under high vacuum (<1 mbar) overnight.

  • Option 3 (Wash): Dissolve product in EtOAc, wash quickly with saturated

    
      (do not use acid washes!).
    

Q: Can I use Ammonia (


 in MeOH) instead of TEA on silica? 
A:  Yes, but with caution. Ammonia is nucleophilic. If your ester is very reactive, the ammonia might attack the carbonyl to form the primary amide. TEA is sterically hindered and non-nucleophilic, making it safer for esters.

Q: My compound is UV inactive. How do I visualize it with TEA in the eluent? A: TEA absorbs UV at low wavelengths. You cannot use 214nm. Switch your detector to 254nm or higher. If using TLC, stains like KMnO4 or Iodine are compatible, but Ninhydrin will react with the TEA background (turning the whole plate red).

References
  • Biotage. (2023).[2] Successful Flash Chromatography: Strategies for Acidic and Basic Compounds. Retrieved from

  • Teledyne ISCO. (2020).[5] Purification of Pyridine Derivatives and Heterocycles. Application Note AN59.[9] Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography parameters).

  • Reich, H. J. (2023). Common Solvents and Additives for Chromatography.[3] University of Wisconsin-Madison Chemistry Database.

  • BenchChem. (2025).[10] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (General troubleshooting regarding silanol interactions).

Sources

Reference Data & Comparative Studies

Validation

19F NMR Analysis of Pyridine-Bound Trifluoroacetate: A Comparative Technical Guide

This guide provides a technical analysis of 19F NMR shifts for pyridine-bound trifluoroacetate species, designed for researchers in drug development and chemical synthesis. Executive Summary: The "Hidden" Counterion Chal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 19F NMR shifts for pyridine-bound trifluoroacetate species, designed for researchers in drug development and chemical synthesis.

Executive Summary: The "Hidden" Counterion Challenge

In pharmaceutical development, pyridine derivatives are frequently purified using preparative HPLC with trifluoroacetic acid (TFA) modifiers. This results in the formation of pyridinium trifluoroacetate salts . While often assumed to be inert counterions, these species can affect biological assays, solubility, and stability. Furthermore, under specific activation conditions, TFA can react to form covalent N-trifluoroacetyl impurities.

This guide compares the 19F NMR signatures of these species, providing a definitive method to distinguish "bound" salts from covalent side-products and free acid impurities.

Mechanistic Principles of 19F Shifts

The 19F chemical shift (


) of the trifluoroacetate group is highly sensitive to its electronic environment (shielding/deshielding) and solvation state.
  • The Anionic Baseline (

    
     ppm):  The free trifluoroacetate anion (
    
    
    
    ) in aqueous solution is the baseline. The high electron density of the carboxylate shields the fluorine nuclei.
  • Deshielding in Covalent Bonds (

    
     to -72 ppm):  When TFA forms a covalent bond (e.g., N-trifluoroacetylpyridinium), the carbonyl oxygen loses electron density to the bond, reducing shielding on the 
    
    
    
    group. This causes a significant downfield shift (to less negative values).
  • Solvent Effects: In aprotic solvents like DMSO-

    
    , hydrogen bonding between the solvent and the carboxylate is disrupted, often leading to a downfield shift (deshielding) of 1–2 ppm compared to 
    
    
    
    .
Comparative Analysis: Shifts & Species

The following data compares the 19F NMR performance for identifying different TFA states.

Table 1: Chemical Shift Reference Guide (Relative to CFCl3 at 0 ppm)
Species StateChemical EnvironmentTypical

(ppm)
Peak Characteristics
Free Anion (Salt)

in

-75.5 to -76.5 Sharp singlet; position is pH-dependent.
Free Anion (Salt)

in DMSO-

-73.5 to -75.0 Broader singlet due to viscosity/relaxation.
Covalent Amide N-Trifluoroacetyl-1,4-dihydropyridine-68.0 to -71.0 Distinct downfield shift; no exchange with free TFA.
Covalent Ester Trifluoroacetate ester (

)
-74.0 to -75.0 Overlaps with salt; requires hydrolysis test to confirm.
Free Acid Excess

(low pH)
-76.5 to -78.5 In fast exchange with salt; typically appears as one averaged peak.
Table 2: Method Comparison for TFA Quantification
Feature19F NMR (Recommended) HPLC-UV Ion Chromatography (IC)
Specificity High (Distinguishes salt vs. covalent)Low (TFA is transparent/weak UV absorber)High (Specific for anions)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Mobile phase prep)Moderate (Column equilibration)
Destructive? NoNoNo
Quantification Absolute (qNMR with Int. Std.)Relative (Requires calibration curve)Relative (Requires calibration curve)
Limit of Detection ~1-5

M
~10-50

M (Indirect UV)
~0.1

M
Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, use this protocol which includes an internal validity check.

Reagents:
  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    
    (for pH studies).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ppm). Do not use TFA as an IS.
  • Relaxation Agent: Cr(acac)

    
     (2 mg/mL) if rapid acquisition is needed (decreases 
    
    
    
    ).
Step-by-Step Methodology:
  • Preparation: Weigh 5–10 mg of the pyridine derivative into a vial.

  • Standard Addition: Add a precise amount of Internal Standard (IS) solution (e.g., 10 mM in DMSO-

    
    ).
    
  • Acquisition:

    • Pulse Sequence: zgig (inverse gated decoupling) to eliminate NOE if protons are nearby, though 19F usually requires standard pulse.

    • Spectral Width: +10 to -200 ppm.

    • Delay (

      
      ): At least 
      
      
      
      (typically 10–20 seconds without relaxation agent) for quantitative integration.
    • Scans: 32–64 scans are usually sufficient.

  • Analysis:

    • Phase and baseline correct manually.

    • Set IS peak to its reference value.

    • Integrate the target peak (-74 ppm region).

  • Validation (The "Spike" Test):

    • If a peak appears at -74.5 ppm, spike the sample with 5

      
      L of dilute free TFA.
      
    • Result A: The peak grows and shifts slightly

      
      Salt Species (Fast Exchange) .
      
    • Result B: A new peak appears

      
      Covalent/Non-exchangeable Species .
      
Visualization: Species Identification Logic

The following diagram illustrates the decision tree for interpreting 19F NMR spectra of pyridine-TFA mixtures.

TFA_Identification Start 19F NMR Spectrum Acquired CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Signal at -73 to -77 ppm CheckRegion->Region1 High Field Region2 Signal at -68 to -72 ppm CheckRegion->Region2 Low Field SpikeTest Perform 'Spike Test' (Add free TFA) Region1->SpikeTest ConclusionCovalent Identified: Covalent N-TFA (Impurity) Region2->ConclusionCovalent Characteristic Range ResultMerge Peak Merges/Shifts SpikeTest->ResultMerge ResultSplit New Peak Appears SpikeTest->ResultSplit ConclusionSalt Identified: Pyridinium TFA Salt (Counterion) ResultMerge->ConclusionSalt ConclusionEster Identified: TFA Ester (Rare) ResultSplit->ConclusionEster

Caption: Logical workflow for distinguishing ionic (salt) vs. covalent trifluoroacetate species using 19F NMR chemical shifts and spiking experiments.

References
  • Sloop, J. C. (2013).[1][2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Link

  • Little, M. J., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Brinkmann, A., et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia. Link

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. NMR Facility Guidelines. Link

  • Mani, P., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. Journal of Peptide Science. Link

Sources

Comparative

HPLC Retention Time &amp; Stability Guide: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Executive Summary Predicted Retention Time: 7.5 – 9.0 minutes (Standard C18 Gradient) Critical Quality Attribute: Stability (Hydrolysis Risk) For the analysis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate , a sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Predicted Retention Time: 7.5 – 9.0 minutes (Standard C18 Gradient) Critical Quality Attribute: Stability (Hydrolysis Risk)

For the analysis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate , a standard Reversed-Phase HPLC (RP-HPLC) method on a C18 column is the industry standard. However, the defining characteristic of this analysis is not merely the retention time, but the differentiation from its hydrolysis product , (5-Bromopyridin-2-yl)methanol.

Due to the lability of the trifluoroacetate ester in aqueous media, this compound is prone to on-column or in-vial degradation. This guide provides the experimental framework to validate the integrity of your material, distinguishing the intact ester from its degradation products.

Chemical Context & Retention Logic

To interpret the chromatogram correctly, one must understand the physicochemical drivers of retention for this specific molecule.

FeatureTarget Compound (Ester)Hydrolysis Impurity (Alcohol)Chromatographic Impact
Structure Pyridine ring + CF3-EsterPyridine ring + Primary AlcoholEster is significantly more hydrophobic.
LogP (Approx) ~2.5 - 3.0 (Predicted)~0.97 (Experimental)Ester elutes later.
Basicity Pyridine N (pKa ~3-4)Pyridine N (pKa ~3.8)Both require acidic mobile phase to suppress silanol interactions.
Stability Labile (Susceptible to hydrolysis)StableAlcohol peak appears if sample degrades.

Expert Insight: The trifluoroacetyl group (


) is a strong electron-withdrawing group, making the ester bond susceptible to nucleophilic attack by water (hydrolysis), especially in neutral or basic buffers. Therefore, acidic mobile phases  are not only required for peak shape but also to minimize rapid hydrolysis during the run.

Recommended Experimental Protocol

Do not use generic "scouting" gradients. Use this focused protocol designed to separate the polar alcohol impurity from the lipophilic target ester.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA[2]

    • Note: Formic acid (0.1%) is an acceptable alternative for LC-MS compatibility, but TFA provides sharper peaks for pyridine derivatives by ion-pairing.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C (Keep close to ambient to reduce hydrolysis rate).

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 220 nm.
    
Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.05%Equilibration / Injection
2.05%Hold (Elute very polar salts)
12.095%Linear Ramp (Elution of Target)
15.095%Wash
15.15%Re-equilibration
20.05%End of Run

Data Analysis & Troubleshooting

Expected Retention Profile

Under the conditions above, the separation profile will be distinct:

  • t_R ~ 3.5 - 4.5 min: (5-Bromopyridin-2-yl)methanol (Impurity).

    • If this peak is dominant, your sample has hydrolyzed.

  • t_R ~ 8.0 - 9.5 min: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate (Target).

    • The trifluoroacetate group adds significant hydrophobicity, pushing the retention to the middle/late region of the gradient.

Diagnostic Workflow (Graphviz)

The following diagram illustrates the decision-making process for validating the compound's purity and identifying degradation.

HPLC_Workflow Start Inject Sample (Acetonitrile Diluent) CheckPeaks Analyze Chromatogram (UV 254nm) Start->CheckPeaks SinglePeak Single Peak (Rt ~8-9 min) CheckPeaks->SinglePeak Late Eluter Only TwoPeaks Two Major Peaks (Rt ~4 min & ~9 min) CheckPeaks->TwoPeaks Split Profile EarlyPeak Single Early Peak (Rt ~4 min) CheckPeaks->EarlyPeak Early Eluter Only Conclusion_Good Target Compound Intact (High Purity) SinglePeak->Conclusion_Good Conclusion_Mix Partial Hydrolysis Check Storage/Solvent TwoPeaks->Conclusion_Mix Conclusion_Bad Total Degradation to Alcohol EarlyPeak->Conclusion_Bad

Figure 1: Diagnostic workflow for interpreting HPLC results of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate.

Degradation Pathway Visualization

It is vital to understand why the retention time shifts. The loss of the trifluoroacetyl group reveals the polar hydroxyl group, causing a massive shift to earlier retention times.

Degradation_Pathway Ester (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate (Target) LogP ~ 2.8 Rt: Late Alcohol (5-Bromopyridin-2-yl)methanol (Impurity) LogP ~ 0.97 Rt: Early Ester->Alcohol Hydrolysis (Fast in neutral pH) TFA Trifluoroacetic Acid (Byproduct) Ester->TFA Cleavage Water H2O / H+ Water->Alcohol

Figure 2: Hydrolysis pathway leading to retention time shift. The target ester degrades into the more polar alcohol.

Sample Preparation Best Practices

To ensure the retention time you observe is real and not an artifact of preparation:

  • Diluent: Dissolve the solid strictly in anhydrous Acetonitrile (ACN) . Do not use water or methanol as the diluent, as methanol can cause transesterification and water promotes hydrolysis.

  • Injection: Minimize the time between sample preparation and injection.

  • Verification: If you observe the early peak (Alcohol), re-inject a fresh sample prepared in 100% ACN. If the early peak disappears, the degradation was occurring in the autosampler vial due to an aqueous diluent.

References

  • PubChem. (5-Bromopyridin-2-yl)methanol (Compound CID 5200169).[3][4] National Library of Medicine. [Link]

  • EPA CompTox Chemicals Dashboard. (4-Bromopyridin-2-yl)methanol Properties (LogP Data). U.S. Environmental Protection Agency. (Used for analog LogP baseline). [Link][5]

  • SIELC Technologies. HPLC Analysis of TFA (Trifluoroacetic Acid). (Reference for TFA behavior in HPLC). [Link]

  • Shimadzu. Effects of Methanol vs. Acetonitrile on Retention Times. Shimadzu Technical Support. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometric Differentiation of Bromopyridine Ester Regioisomers

This guide serves as a technical comparison and operational manual for the mass spectrometric analysis of Bromopyridine Esters , specifically focusing on the differentiation of regioisomers (e.g., methyl 2-bromo- vs. 3-b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and operational manual for the mass spectrometric analysis of Bromopyridine Esters , specifically focusing on the differentiation of regioisomers (e.g., methyl 2-bromo- vs. 3-bromo-pyridinecarboxylates). These compounds are critical intermediates in the synthesis of pyridine-based pharmacophores.

Executive Summary

In drug development, the precise structural confirmation of halogenated pyridine intermediates is non-negotiable. Bromopyridine esters exist as multiple regioisomers (e.g., methyl 2-bromopyridine-3-carboxylate vs. methyl 3-bromopyridine-2-carboxylate). While they share identical molecular weights and elemental compositions, their fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) differ significantly due to ortho-effects , nitrogen lone-pair interactions , and ring stability .

This guide compares the fragmentation "performance" of the primary regioisomers, providing a mechanistic roadmap to distinguish them without requiring NMR.

Technical Comparison: Fragmentation Profiles

The following table summarizes the key mass spectral differences between the three most common regioisomeric classes.

Feature2-Bromo-3-Ester (Ortho)3-Bromo-4-Ester (Meta/Para)2-Ester-3-Bromo (Proximal N)
Molecular Ion (

)
Distinct doublet (1:1 ratio for

).[1] Moderate intensity.[2]
Strong intensity due to lack of ortho-destabilization.Weak to Moderate.[2] N-lone pair facilitates rapid cleavage.
Primary Loss -OCH

(Methoxy) followed by -CO .
-OCH

(Methoxy).
-COOCH

(Carbomethoxy) direct loss is often enhanced.
Ortho Effect Yes. Interaction between Br and Carbonyl O leads to unique [M-Br]

or [M-OCH

-Br]

abundance.
No. Fragmentation follows standard aromatic ester decay.Yes. N-lone pair assists in expulsion of the ester group.
Base Peak Often the acylium ion [M-OCH

]

.
Often the molecular ion or [M-OCH

]

.
Often the pyridyl cation [M-COOCH

]

.
Diagnostic Ion m/z 184/186 (Acylium) & m/z 76 (Pyridine ring fragment).m/z 184/186 (Acylium).m/z 156/158 (Bromopyridyl cation).
Deep Dive: Mechanistic Pathways

Understanding the causality of fragmentation is essential for confident identification. We compare the two dominant pathways: Standard Acylium Formation vs. Ortho-Assisted Cleavage .

Pathway A: The "Ortho Effect" (2-Bromo-3-Ester)

In 2-bromo-3-pyridinecarboxylates, the bulky bromine atom is sterically crowded against the ester carbonyl. Under EI conditions, this proximity facilitates a specific rearrangement or rapid loss of the methoxy group to relieve steric strain, often followed by the expulsion of CO.

Pathway B: Nitrogen-Assisted Cleavage (2-Ester Derivatives)

When the ester is at the 2-position (alpha to Nitrogen), the ring nitrogen's lone pair can participate in a "neighboring group participation" mechanism, destabilizing the molecular ion and leading to a more rapid loss of the entire ester functionality compared to the 3- or 4-ester isomers.

Visualization of Fragmentation Logic

FragmentationPathways Start Molecular Ion (M+) [C7H6BrNO2]+. m/z 215/217 Acylium Acylium Ion [M - OCH3]+ m/z 184/186 Start->Acylium Alpha Cleavage (-OCH3) DirectLoss Direct Ester Loss (2-Ester Specific) [M - COOCH3]+ Start->DirectLoss Proximal N Effect (2-Ester Isomers) BrLoss Halogen Loss (Ortho Effect) [M - Br]+ Start->BrLoss Weak C-Br Bond (Minor Pathway) ArylCation Bromopyridyl Cation [M - OCH3 - CO]+ m/z 156/158 Acylium->ArylCation Decarbonylation (-CO) RingFrag Ring Fragmentation [C4H3Br]+. m/z 129/131 ArylCation->RingFrag HCN Loss

Figure 1: Comparative fragmentation tree. The Blue path represents standard ester cleavage (dominant in 3- and 4-isomers). The Green path is enhanced in 2-ester isomers due to nitrogen proximity.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), follow this standardized workflow. This protocol is designed to be self-validating by using the bromine isotope pattern as an internal check.

Reagents & Equipment
  • Instrument: GC-MS (Single Quadrupole or ToF) or LC-MS/MS (QqQ).

  • Ionization: EI (70 eV) for structural fingerprinting; ESI (+) for molecular weight confirmation.

  • Solvent: Methanol (LC) or Dichloromethane (GC).

Step-by-Step Workflow
  • Isotope Check (The "Twin Peak" Validation):

    • Action: Locate the putative molecular ion (

      
      ).[3][4]
      
    • Validation: Verify the presence of

      
       with approximately equal intensity (50.6% : 49.4%).
      
    • Failure Mode: If

      
       is absent or <10% of 
      
      
      
      , the compound is not monobrominated.
  • Acylium Ion Monitoring:

    • Action: Extract ion chromatogram (EIC) for

      
      .
      
    • Interpretation:

      • High Intensity: Indicates 3- or 4-ester position (stable acylium).

      • Low Intensity: Suggests 2-ester position (rapid further degradation).

  • The "Ortho" Ratio Calculation:

    • Action: Calculate the ratio of the Acylium ion (

      
      ) to the Pyridyl cation (
      
      
      
      ).
    • Metric:

      
      
      
    • Insight: 2-bromo-3-esters typically show a lower

      
       value than 3-bromo-4-esters due to the "ortho effect" accelerating the loss of CO.
      
  • Nitrogen Proximity Test (ESI-MS/MS Specific):

    • Action: Perform MS/MS on the

      
       parent.
      
    • Observation: If the dominant fragment is the loss of water (

      
      ) or methanol (
      
      
      
      ) before fragmentation of the ring, it indicates an interaction between the ester carbonyl and the protonated ring nitrogen (common in 2-esters).
Data Analysis: Characteristic Ion Table

Use this reference table to assign peaks in your spectrum. (Based on Methyl Bromopyridinecarboxylate, MW = 216).

m/z ValueIon IdentityStructureOrigin/Significance
215 / 217

Molecular IonParent. Must show 1:1 doublet.
184 / 186

Acylium CationAlpha-Cleavage. Base peak for meta/para isomers.
156 / 158

Bromopyridyl CationDecarbonylation. Formed by loss of CO from acylium.
129 / 131

Bromopyrrolyl RadicalRing Contraction. Loss of HCN from pyridyl cation.
76

Pyridyne/PyridineDebromination. Loss of Br radical (rare in EI, common in ESI).
59

Ester FragmentSide Chain. Confirms methyl ester moiety.
References
  • NIST Mass Spectrometry Data Center. Pyridine, 3-bromo- Mass Spectrum. National Institute of Standards and Technology.

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

  • Michigan State University. Fragmentation Patterns of Organic Compounds (Esters).

  • ChemGuide. Fragmentation Patterns in Mass Spectra.

  • Santa Cruz Biotechnology. Methyl 2-bromopyridine-3-carboxylate Product Data.

Sources

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